molecular formula C16H10O6 B3824821 1,2-phenylene di(2-furoate)

1,2-phenylene di(2-furoate)

Cat. No.: B3824821
M. Wt: 298.25 g/mol
InChI Key: YLJINYDFZSAWCA-UHFFFAOYSA-N
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Description

1,2-Phenylene di(2-furoate) is a chemical compound supplied for laboratory research use. As a diester formed from 1,2-dihydroxybenzene and two molecules of furoic acid, it represents a valuable building block in organic synthesis and materials science research. Researchers can utilize this compound in the development of novel polymers, coordination chemistry studies, and as a precursor for more complex molecular structures . The incorporation of the furoate moiety is of significant interest in medicinal chemistry, as similar structures are found in compounds with documented biological activity . The compound's structure suggests potential for applications in creating specialty chemicals and for use in basic scientific investigations. Handle with care following standard laboratory safety protocols. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O6/c17-15(13-7-3-9-19-13)21-11-5-1-2-6-12(11)22-16(18)14-8-4-10-20-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJINYDFZSAWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)C2=CC=CO2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Phenylene di(2-furoate): Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,2-Phenylene di(2-furoate) is an aromatic diester comprising a catechol core functionalized with two 2-furoate ester groups. While not extensively documented in scientific literature, its unique structure, combining the versatile catechol scaffold with the biologically significant furoate moiety, suggests a rich potential for applications in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of 1,2-phenylene di(2-furoate), including its chemical structure, a proposed synthetic route with detailed experimental protocols, predicted physicochemical and spectroscopic properties based on analogous compounds, and a discussion of its potential applications. This document serves as a foundational resource for researchers interested in the synthesis and exploration of this novel compound.

Chemical Structure and Physicochemical Properties

1,2-Phenylene di(2-furoate) is structurally defined by a benzene ring with two ester groups attached to adjacent carbons (positions 1 and 2). Each ester linkage connects the phenyl ring to the carbonyl carbon of a 2-furoic acid moiety.

IUPAC Name: Benzene-1,2-diyl bis(furan-2-carboxylate) Molecular Formula: C₁₆H₁₀O₆ Molecular Weight: 298.25 g/mol

Chemical Structure Diagram

Caption: Chemical structure of 1,2-phenylene di(2-furoate).

Predicted Physicochemical Properties

As there is limited experimental data for this specific molecule, the following properties are estimated based on related aromatic esters and furoate derivatives.[1][2][3]

PropertyPredicted ValueRationale / Reference Compound
Physical State Crystalline solidAromatic esters with similar molecular weights are typically solids at room temperature.
Melting Point 120-140 °CBased on the melting points of similar aromatic diesters.
Boiling Point > 400 °C (decomposes)High molecular weight aromatic esters have high boiling points and may decompose before boiling.[2]
Solubility Insoluble in water. Soluble in chlorinated solvents (DCM, chloroform), ethers (diethyl ether, THF), and acetone.Ester functional groups lead to polarity, but the large aromatic structure reduces water solubility.[2]
logP (o/w) 3.5 - 4.5 (estimated)Based on the lipophilicity of the aromatic rings and ester groups.

Synthesis and Purification

The most direct and efficient synthesis of 1,2-phenylene di(2-furoate) is the esterification of catechol with 2-furoyl chloride.[4][5][6] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

Reaction Scheme

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Catechol Catechol Reaction Esterification Catechol->Reaction FuroylChloride 2-Furoyl Chloride (2 eq.) FuroylChloride->Reaction Solvent Solvent (e.g., Acetone, DCM) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Temperature 0°C to 50°C Temperature->Reaction Target 1,2-Phenylene di(2-furoate) Byproduct Triethylammonium chloride Reaction->Target Reaction->Byproduct

Caption: Proposed synthesis of 1,2-phenylene di(2-furoate).

Experimental Protocol: Synthesis

This protocol is based on a general procedure for the synthesis of catechol diesters.[4]

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add catechol (1.0 eq.) and anhydrous acetone (or dichloromethane, DCM).

  • Base Addition: Add triethylamine (2.2 eq.) to the flask and purge the system with nitrogen for 20-30 minutes while stirring. Cool the mixture to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve 2-furoyl chloride (2.1 eq.) in anhydrous acetone (or DCM) and add it to the dropping funnel. Add the 2-furoyl chloride solution dropwise to the catechol mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the triethylammonium chloride precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The use of dry glassware and solvents is crucial as 2-furoyl chloride is highly reactive towards water, which would lead to the formation of 2-furoic acid and reduce the yield.[6]

  • Base: Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction. This prevents the protonation of the catechol hydroxyl groups, which would deactivate them towards nucleophilic attack.[4]

  • Dropwise Addition at 0°C: The reaction is exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent unwanted side reactions.

Predicted Spectroscopic Characterization

The structural elucidation of the synthesized 1,2-phenylene di(2-furoate) would rely on a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The NMR spectra are predicted based on data from similar furoate and aromatic esters.[7][8][9]

¹H NMR (in CDCl₃, predicted):

  • Phenyl protons: A multiplet in the range of δ 7.2-7.5 ppm, integrating to 4H.

  • Furan protons:

    • H5 (adjacent to oxygen): A doublet of doublets around δ 7.6-7.8 ppm (2H).

    • H3 (adjacent to carbonyl): A doublet of doublets around δ 7.2-7.4 ppm (2H).

    • H4: A doublet of doublets (or triplet) around δ 6.5-6.7 ppm (2H).

¹³C NMR (in CDCl₃, predicted):

  • Carbonyl Carbon: δ 157-159 ppm.[7]

  • Phenyl Carbons:

    • Carbons attached to oxygen (C1, C2): δ 140-145 ppm.

    • Other aromatic carbons: δ 120-130 ppm.

  • Furan Carbons:

    • C2 (attached to carbonyl): δ 145-148 ppm.

    • C5 (adjacent to oxygen): δ 146-148 ppm.[7]

    • C3: δ 118-120 ppm.[7]

    • C4: δ 112-114 ppm.

FT-IR Spectroscopy

The infrared spectrum will be dominated by the characteristic vibrations of the aromatic ester functional groups.[10][11][12]

Wavenumber (cm⁻¹)VibrationIntensity
3100-3000Aromatic C-H stretchMedium
1730-1715C=O stretch (aromatic ester)Strong, sharp
1600-1450C=C stretch (aromatic and furan rings)Medium to strong
1310-1250C-C-O stretch (asymmetric)Strong
1130-1100O-C-C stretch (symmetric)Strong

The C=O stretching frequency is expected to be in the lower end of the typical ester range due to conjugation with both the furan and phenyl rings.[10][11]

Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight and provide structural information through fragmentation patterns.[13][14]

  • Molecular Ion (M⁺•): A prominent peak is expected at m/z = 298.25.

  • Key Fragmentation Pathways:

    • Loss of a furoyl group (-C₅H₃O₂) to give a fragment at m/z = 203.

    • Formation of the furoyl cation (C₅H₃O⁺) at m/z = 95.

    • Cleavage of the ester bond with charge retention on the phenoxy portion.

Potential Applications in Drug Development and Materials Science

The hybrid structure of 1,2-phenylene di(2-furoate) suggests several potential applications.

Medicinal Chemistry and Drug Development
  • Antimicrobial and Anti-inflammatory Agent: The furan nucleus is a well-established pharmacophore present in many compounds with antimicrobial and anti-inflammatory properties.[15][16][17][18] The diester could act as a prodrug, releasing 2-furoic acid upon hydrolysis.

  • Antioxidant Properties: The catechol moiety is known for its antioxidant and radical-scavenging abilities.[19][20][21][22] While the hydroxyl groups are esterified, the core structure may still impart some antioxidant character or be metabolized to release the active catechol.

  • Enzyme Inhibition: Catechol-containing molecules are known to interact with various enzymes, and this compound could be explored as an inhibitor for targets such as catechol-O-methyltransferase (COMT).[23]

Materials Science
  • Monomer for Polyesters: The difunctional nature of this molecule makes it a potential monomer for the synthesis of novel polyesters with unique thermal and optical properties derived from the furan and phenyl rings.

  • Ligand for Coordination Chemistry: The oxygen atoms of the ester and furan groups can act as coordination sites for metal ions, making it a potential ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers.

Conclusion

1,2-Phenylene di(2-furoate) represents an intriguing yet underexplored molecule with significant potential. By leveraging established synthetic methodologies for catechol diesters, it can be readily prepared and characterized. Its structure, combining the functionalities of catechols and furoates, provides a strong rationale for its investigation in drug discovery as a potential antimicrobial, anti-inflammatory, or antioxidant agent. Furthermore, its application as a building block in materials science warrants exploration. This guide provides the necessary foundational knowledge for researchers to embark on the synthesis and evaluation of this promising compound.

References

  • B. C. Smith, "The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three," Spectroscopy Online, 2018.

  • D. A. Kenwright et al., "Catechol based diesters for general purpose plasticizers," Google Patents, WO2015065691A1, 2015.

  • J. Liu et al., "Physicochemical properties of esters.," ResearchGate, 2022.

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  • A. B. S. Gama et al., "Examples of furan derivatives with biological activity," ResearchGate, 2021.

  • A. J. D. Silvestre et al., "¹H- and ¹³C-NMR spectra of the obtained furanic-aliphatic...," ResearchGate, 2014.

  • R. J. Abraham et al., "1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones," PubMed, 2012.

  • Michigan State University Department of Chemistry, "IR Spectroscopy Tutorial: Esters," 2021.

  • ChemHelpASAP, "synthesis of esters from acid chlorides," YouTube, 2019.

  • P. Gopiwad et al., "Medicinal chemistry of catechol, a versatile pharmacophore," IP Innovative Publication, 2024.

  • R. P. D'Amelia et al., "Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy," Semantic Scholar, 2018.

  • S. Sharma et al., "Furan: A Promising Scaffold for Biological Activity," Journal of Drug Delivery and Therapeutics, 2024.

  • Chemistry LibreTexts, "Properties of Esters," 2023.

  • S. H. Mousavi et al., "Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives," PubMed Central, 2020.

  • The Good Scents Company, "methyl furoate 3-furancarboxylic acid, methyl ester," 2023.

  • Chemistry LibreTexts, "Acid Halides for Ester Synthesis," 2021.

  • J. A. S. Bonifácio et al., "Medicinal chemistry of catechol O-methyltransferase (COMT) inhibitors and their therapeutic utility," PubMed, 2014.

  • A. C. F. Ribeiro et al., "Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine," MDPI, 2024.

  • Chemistry LibreTexts, "Infrared Spectra of Some Common Functional Groups," 2024.

  • B. C. Smith, "The C=O Bond, Part VI: Esters and the Rule of Three," Spectroscopy Online, 2018.

  • Dr. Sapna Gupta, "Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry," YouTube, 2023.

  • ChemHelpASAP, "differences & similarities of 1H & 13C NMR spectroscopy," YouTube, 2022.

  • Oreate AI, "Understanding Catechol: A Versatile Compound in Chemistry and Beyond," 2026.

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Sources

A Comprehensive Technical Guide to the Synthesis of 1,2-Phenylene di(2-furoate) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 1,2-phenylene di(2-furoate) and its derivatives. These compounds, characterized by a central catechol core esterified with two 2-furoic acid moieties, are of increasing interest to researchers in medicinal chemistry and materials science. This document offers a detailed examination of the prevalent synthetic methodologies, with a strong focus on the Schotten-Baumann reaction. It includes a thorough discussion of the underlying reaction mechanisms, step-by-step experimental protocols, and strategies for the synthesis of necessary precursors. Furthermore, this guide presents quantitative data to inform experimental design and outlines effective purification and characterization techniques. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling the efficient and reliable synthesis of this promising class of compounds.

Introduction: The Significance of 1,2-Phenylene di(2-furoate) Scaffolds

The 1,2-phenylene di(2-furoate) scaffold is a compelling molecular architecture that marries the rigid, planar structure of a catechol ring with the electron-rich, aromatic character of two furan moieties. Catechol and its derivatives are prevalent in a vast array of natural products and bioactive molecules, known for their diverse chemical reactivity and biological activities.[1] The furan ring system is also a key component in many pharmaceuticals and fine chemicals. The combination of these two entities in a diester linkage creates a unique electronic and steric environment, making these derivatives attractive candidates for a range of applications.

In the realm of medicinal chemistry, the diester functionality can serve as a pro-drug feature, designed to be hydrolyzed in vivo to release active catechol-containing compounds. Moreover, the overall structure may exhibit inherent biological activities, from antioxidant to anti-inflammatory properties. In materials science, the rigid and aromatic nature of these molecules suggests potential applications in the development of novel polymers and liquid crystals.

This guide provides a comprehensive overview of the synthetic routes to these valuable compounds, with a particular emphasis on providing the "why" behind the "how" of the experimental procedures.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 1,2-phenylene di(2-furoate) derivatives is primarily achieved through esterification reactions. The most robust and widely applicable method is the Schotten-Baumann reaction , which utilizes a highly reactive acyl chloride. An alternative, though often less efficient, approach is the direct esterification of a carboxylic acid.

The Schotten-Baumann Reaction: The Workhorse of Diaryl Diester Synthesis

The Schotten-Baumann reaction is a well-established and versatile method for the synthesis of esters from alcohols or phenols and acyl chlorides.[2][3] The reaction is typically carried out in the presence of a base, which plays a crucial role in the reaction mechanism.

Causality Behind Experimental Choices:

  • Why an Acyl Chloride? 2-Furoyl chloride is significantly more reactive than 2-furoic acid. The chlorine atom is an excellent leaving group, and the carbonyl carbon is highly electrophilic due to the inductive effect of both the chlorine and the carbonyl oxygen. This high reactivity allows the reaction to proceed under mild conditions, often at room temperature.

  • The Role of the Base: The reaction generates one equivalent of hydrochloric acid for each ester bond formed. The base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine, serves two critical functions:

    • Neutralization: It neutralizes the HCl byproduct, preventing the protonation of the starting phenol or any amine functionalities on derivatives.[4]

    • Activation (in the case of phenols): The base deprotonates the phenolic hydroxyl groups of the catechol, converting them into the much more nucleophilic phenoxide ions. This significantly accelerates the rate of the nucleophilic attack on the acyl chloride.

Mechanism of the Schotten-Baumann Reaction:

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Schotten_Baumann Catechol Catechol Phenoxide Catecholate Dianion Catechol->Phenoxide + 2 Base Base Base (e.g., NaOH) Tetrahedral1 Tetrahedral Intermediate 1 Phenoxide->Tetrahedral1 + FuroylChloride1 FuroylChloride1 2-Furoyl Chloride (1st eq.) Monoester Monoester Tetrahedral1->Monoester - Cl⁻ Tetrahedral2 Tetrahedral Intermediate 2 Monoester->Tetrahedral2 + FuroylChloride2 FuroylChloride2 2-Furoyl Chloride (2nd eq.) Product 1,2-Phenylene di(2-furoate) Tetrahedral2->Product - Cl⁻ Byproducts 2 NaCl + 2 H₂O

Caption: Mechanism of the Schotten-Baumann Reaction for 1,2-Phenylene di(2-furoate) Synthesis.

Direct Esterification: A Greener but More Demanding Alternative

Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid (2-furoic acid) with an alcohol (catechol) in the presence of a strong acid catalyst, such as sulfuric acid.[5]

Causality Behind Experimental Choices:

  • Why is it Less Common for Phenols? This reaction is generally less effective for phenols compared to aliphatic alcohols. Phenols are less nucleophilic than alcohols, and the reaction is reversible, often requiring harsh conditions (high temperatures and removal of water) to drive the equilibrium towards the product. These conditions can lead to side reactions and decomposition of sensitive substrates.

  • The Role of the Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenol.

Synthesis of Precursors: Building the Blocks

A key aspect of synthesizing derivatives of 1,2-phenylene di(2-furoate) is the ability to prepare the necessary starting materials: substituted catechols and 2-furoyl chloride.

Preparation of 2-Furoyl Chloride

2-Furoyl chloride is readily prepared from the commercially available 2-furoic acid. The most common method involves reaction with thionyl chloride (SOCl₂) or phosgene (COCl₂).[6][7]

Reaction with Thionyl Chloride: This is a convenient laboratory-scale method. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas, driving the reaction to completion.

Furoyl_Chloride_Synthesis FuroicAcid 2-Furoic Acid FuroylChloride 2-Furoyl Chloride FuroicAcid->FuroylChloride + ThionylChloride ThionylChloride Thionyl Chloride (SOCl₂) Byproducts SO₂ + HCl

Sources

An In-Depth Technical Guide on the Binding Mechanism of Cadmium (II) with 1,2-phenylene di(2-furoate)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of the binding mechanism between Cadmium (II) and the organic ligand 1,2-phenylene di(2-furoate). Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles of coordination chemistry with detailed experimental and analytical methodologies. We will delve into the synthesis of the ligand and its Cadmium (II) complex, elucidate the binding interactions through spectroscopic and structural analysis, and discuss the potential implications and applications of this novel complex.

Introduction: The Significance of Cadmium (II) Complexes

Cadmium, a heavy metal known for its toxicity, also possesses a rich and versatile coordination chemistry that makes it a subject of intense scientific interest.[1][2] The Cadmium (II) ion (Cd²⁺), with its d¹⁰ electron configuration, exhibits a flexible coordination sphere, readily forming stable complexes with a variety of ligands.[3][4] Its coordination numbers typically range from four to six, although higher coordination numbers are not uncommon.[3][5] This adaptability allows for the formation of diverse structural motifs, from simple mononuclear complexes to intricate coordination polymers with unique photoluminescent and catalytic properties.[3][6]

The interaction of Cadmium (II) with oxygen- and nitrogen-containing ligands is particularly well-documented.[3][5] Carboxylate ligands, such as furoates, are known to coordinate with metal ions in various modes (monodentate, bidentate chelating, or bridging), leading to the formation of structurally diverse metal-organic frameworks (MOFs) and coordination polymers. The study of these interactions is crucial not only for understanding the fundamental principles of coordination chemistry but also for developing new materials and for comprehending the toxicological mechanisms of cadmium, as it can interfere with biological systems by binding to proteins and other biomolecules.[1][7][8][9][10][11][12]

This guide focuses on the specific interactions between Cadmium (II) and 1,2-phenylene di(2-furoate), a ligand featuring two furoate moieties attached to a phenylene backbone. This arrangement presents multiple potential coordination sites, suggesting the possibility of forming stable chelate complexes with Cadmium (II). Understanding the binding mechanism of this system provides a model for the interaction of Cadmium (II) with more complex organic molecules and offers insights into the design of novel functional materials.

Synthesis and Structural Elucidation

The investigation into the binding mechanism of Cadmium (II) with 1,2-phenylene di(2-furoate) commences with the synthesis of the ligand and its subsequent complexation with a suitable Cadmium (II) salt. The structural and electronic properties of the resulting complex are then meticulously characterized using a suite of analytical techniques.

Synthesis of 1,2-phenylene di(2-furoate)

The synthesis of 1,2-phenylene di(2-furoate) can be achieved through a standard esterification reaction between 2-furoyl chloride and catechol (1,2-dihydroxybenzene) in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 1,2-phenylene di(2-furoate)

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve catechol in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a stoichiometric excess (typically 2.2 equivalents) of a non-nucleophilic base (e.g., triethylamine) to the solution.

  • Acylation: Slowly add a solution of 2-furoyl chloride (2.0 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,2-phenylene di(2-furoate).

  • Characterization: Confirm the structure and purity of the synthesized ligand using ¹H NMR, ¹³C NMR, and FTIR spectroscopy, and mass spectrometry.

Synthesis of the Cadmium (II) - 1,2-phenylene di(2-furoate) Complex

The complexation of 1,2-phenylene di(2-furoate) with Cadmium (II) can be carried out by reacting the ligand with a soluble cadmium salt, such as cadmium (II) nitrate, cadmium (II) chloride, or cadmium (II) acetate, in an appropriate solvent.

Experimental Protocol: Synthesis of the Cadmium (II) Complex

  • Ligand Solution: Dissolve the synthesized 1,2-phenylene di(2-furoate) in a suitable solvent, such as methanol, ethanol, or acetonitrile.

  • Cadmium Salt Solution: In a separate flask, dissolve an equimolar amount of a Cadmium (II) salt in the same solvent.

  • Complexation: Slowly add the Cadmium (II) salt solution to the ligand solution with constant stirring. The formation of a precipitate may be observed.

  • Reaction Conditions: The reaction mixture may be stirred at room temperature or gently heated to facilitate complex formation. The reaction time can vary from a few hours to several days.

  • Isolation: Collect the resulting solid product by filtration, wash it with the solvent to remove any unreacted starting materials, and dry it under vacuum.

  • Crystallization (for X-ray diffraction): Single crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent from the reaction mixture or by layering a solution of the complex with a less polar solvent.[13]

Elucidation of the Binding Mechanism

A multi-faceted analytical approach is employed to thoroughly investigate the coordination environment of the Cadmium (II) ion and the nature of its interaction with the 1,2-phenylene di(2-furoate) ligand.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional molecular structure of the complex.[13][14] This analysis provides precise information on:

  • Coordination Number and Geometry: The number of donor atoms from the ligand(s) and solvent molecules directly bonded to the Cadmium (II) center, and the resulting coordination geometry (e.g., tetrahedral, square pyramidal, or octahedral).[13]

  • Bond Lengths and Angles: The distances between the Cadmium (II) ion and the coordinating atoms, as well as the angles between these bonds. These parameters offer insights into the strength and nature of the coordination bonds.[1]

  • Coordination Mode of the Ligand: How the 1,2-phenylene di(2-furoate) ligand binds to the Cadmium (II) ion. Potential coordination modes include monodentate, bidentate chelating, or bridging between multiple metal centers.

Based on the known preferences of Cadmium (II) and the structure of the ligand, a bidentate chelating mode involving the carbonyl oxygen and the furan ring oxygen from each furoate moiety is a plausible coordination scenario.

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the electronic and vibrational properties of the complex, corroborating the structural data from X-ray diffraction and offering insights into the complex's behavior in solution.

FTIR spectroscopy is a powerful tool for identifying the functional groups involved in coordination.[3] A comparison of the FTIR spectra of the free ligand and the Cadmium (II) complex reveals key changes upon coordination.

Expected Spectral Changes:

Functional GroupWavenumber (cm⁻¹) - Free LigandWavenumber (cm⁻¹) - ComplexInterpretation
Carbonyl (C=O) stretch~1720-1740Lower frequency (e.g., ~1650-1680)Coordination of the carbonyl oxygen to the Cadmium (II) ion weakens the C=O bond, resulting in a shift to lower energy.
C-O-C (ester) stretch~1250-1300 (asymmetric) & ~1050-1150 (symmetric)Shifts in position and/or intensityChanges in these bands further support the involvement of the ester groups in coordination.
Furan ring vibrationsMultiple bandsShifts in band positionsCoordination of the furan oxygen would perturb the vibrational modes of the furan ring.
New bandsN/ALow frequency region (< 600 cm⁻¹)Appearance of new bands attributable to Cd-O stretching vibrations.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare samples of the free ligand and the dried Cadmium (II) complex as KBr pellets or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectra over a range of 4000-400 cm⁻¹.

  • Spectral Analysis: Compare the spectra of the ligand and the complex, paying close attention to the shifts in the characteristic vibrational bands of the carbonyl and ether functional groups.

UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the complex.[15] Coordination of the ligand to the Cadmium (II) ion can lead to shifts in the absorption maxima (λ_max).

Expected Spectral Changes:

  • Ligand-Centered Transitions: The π → π* and n → π* transitions of the furoate and phenylene moieties in the free ligand will likely be perturbed upon complexation.[15]

  • Shifts in λ_max: A bathochromic (red) or hypsochromic (blue) shift in the absorption bands of the ligand upon coordination to Cadmium (II) can be observed.[14] A blue shift, for instance, could indicate coordination of a C=N group to cadmium.[15]

Experimental Protocol: UV-Vis Analysis

  • Solution Preparation: Prepare dilute solutions of the free ligand and the Cadmium (II) complex in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: Record the UV-Vis absorption spectra over a wavelength range of approximately 200-800 nm.

  • Spectral Comparison: Compare the spectra of the ligand and the complex to identify any shifts in the absorption maxima.

While Cadmium (II) is a d¹⁰ ion and therefore diamagnetic, making the complex amenable to NMR spectroscopy, the most insightful NMR experiments would involve ¹¹³Cd NMR.[16][17][18][19]

  • ¹H and ¹³C NMR: Comparison of the proton and carbon NMR spectra of the free ligand and the complex can reveal changes in the chemical environments of the ligand's nuclei upon coordination. Deshielding (downfield shifts) of the protons and carbons near the coordination sites is expected.

  • ¹¹³Cd NMR: This technique directly probes the nucleus of the Cadmium (II) ion. The chemical shift of ¹¹³Cd is highly sensitive to its coordination environment, including the nature of the donor atoms, the coordination number, and the geometry of the complex.[16][17][19] A significant chemical shift for the cadmium in the complex compared to the solvated cadmium ion would provide direct evidence of complex formation.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve the free ligand and the Cadmium (II) complex in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹¹³Cd NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Compare the chemical shifts of the ligand in its free and complexed forms. Analyze the ¹¹³Cd chemical shift to gain information about the coordination sphere of the Cadmium (II) ion.

Proposed Binding Mechanism and Visualization

Based on the principles of coordination chemistry and the expected outcomes of the analytical techniques described, a plausible binding mechanism can be proposed. The 1,2-phenylene di(2-furoate) ligand is likely to act as a tetradentate chelating agent, coordinating to the Cadmium (II) ion through the two carbonyl oxygens and the two furan ring oxygens. This would result in the formation of a stable complex with multiple chelate rings.

Caption: Proposed chelation of Cadmium (II) by 1,2-phenylene di(2-furoate).

Experimental Workflow Visualization

The overall process for the synthesis, characterization, and elucidation of the binding mechanism can be visualized as a logical workflow.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis & Elucidation Ligand_Synth Synthesis of 1,2-phenylene di(2-furoate) Complex_Synth Synthesis of Cd(II) Complex Ligand_Synth->Complex_Synth FTIR FTIR Spectroscopy Complex_Synth->FTIR UV_Vis UV-Vis Spectroscopy Complex_Synth->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C, ¹¹³Cd) Complex_Synth->NMR XRD Single-Crystal X-ray Diffraction Complex_Synth->XRD Binding_Mechanism Elucidation of Binding Mechanism FTIR->Binding_Mechanism UV_Vis->Binding_Mechanism NMR->Binding_Mechanism XRD->Binding_Mechanism

Sources

Characterization of 1,2-phenylene di(2-furoate) using IR and NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization of 1,2-phenylene bis(2-furoate) (also known as catechol di-2-furoate). This molecule is a diester formed by the condensation of catechol (1,2-benzenediol) and two equivalents of 2-furoic acid.

The characterization logic relies on the distinct spectroscopic signatures of the electron-rich furan ring, the electron-withdrawing ester linkages, and the symmetry of the central phenylene core.

Molecule Overview & Structural Logic[1]

  • IUPAC Name: 1,2-phenylene bis(furan-2-carboxylate)

  • Molecular Formula: C₁₆H₁₀O₆

  • Molecular Weight: 298.25 g/mol

  • Symmetry:

    
     (effective time-averaged symmetry in solution). The molecule possesses a plane of symmetry bisecting the C1–C2 bond of the benzene ring.
    
    • Implication: The two furoyl groups are chemically equivalent. The four protons on the central benzene ring form an AA'BB' spin system.

Synthesis Context (For Impurity Profiling)

Understanding the synthesis aids in identifying potential impurities in the spectra.

  • Route: Catechol + 2-Furoyl Chloride (in Pyridine/DCM).

  • Common Impurities:

    • 2-Furoic Acid: Broad OH stretch (3000–2500 cm⁻¹), shifted C=O.

    • Mono-ester (Catechol mono-2-furoate): Presence of phenolic OH (3400 cm⁻¹).

    • Pyridine salts: Distinct aromatic multiplets.

Infrared (IR) Spectroscopy

IR spectroscopy provides the primary confirmation of the ester linkage and the integrity of the heteroaromatic rings.

Experimental Protocol
  • Method: ATR (Attenuated Total Reflectance) on neat solid or KBr pellet.

  • Resolution: 4 cm⁻¹

  • Scans: 32–64

Diagnostic Bands & Assignments[2][3]
Functional GroupWavenumber (cm⁻¹)IntensityAssignment Logic
Ester C=O 1735 – 1755 StrongConjugated ester. The electron-withdrawing phenoxy group raises

relative to alkyl furoates, while furan conjugation lowers it slightly.
C=C Stretch 1570 – 1610 MediumOverlap of furan ring modes and benzene ring quadrant stretching.
C=C Stretch 1470 – 1485 MediumCharacteristic furan ring vibration.
C–O Stretch 1150 – 1280 StrongAsymmetric C–O–C stretching of the ester. Usually appears as a doublet or complex multiplet.
Furan Ring 1010 – 1020 Med/Sharp"Ring Breathing" mode. Highly characteristic of 2-substituted furans.
C–H Bend 740 – 760 StrongOrtho-disubstituted benzene (out-of-plane deformation).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR confirms the symmetry and the exact connectivity of the diester.

Experimental Protocol
  • Solvent: DMSO-

    
     (preferred for solubility) or CDCl
    
    
    
    .
  • Concentration: ~10 mg/0.6 mL.

  • Reference: TMS (0.00 ppm) or Residual Solvent (DMSO: 2.50 ppm; CHCl

    
    : 7.26 ppm).
    
H NMR Characterization

Due to symmetry, the integration ratio is 1:1:1:2 (Furan H5 : Furan H3 : Furan H4 : Phenylene).

ProtonShift (

, ppm)*
Multiplicity

Coupling (Hz)
Structural Insight
Furan H5 7.65 – 7.75 dd

,

Most deshielded furan proton (adjacent to oxygen).
Phenylene 7.30 – 7.50 MultipletN/A (AA'BB')The 4 phenylene protons appear as a higher-order multiplet. H3/H6 are deshielded by the ester oxygen.
Furan H3 7.25 – 7.35 dd

,

Alpha to the carbonyl. Often overlaps with phenylene signals; check 2D COSY.
Furan H4 6.55 – 6.65 dd

,

The "beta" proton of the furan ring; significantly upfield (shielded).

*Note: Shifts are estimated for CDCl


. In DMSO-

, signals may shift slightly downfield.
C NMR Characterization

Expect 8 unique carbon signals due to symmetry (4 Furan + 4 Phenylene).

Carbon TypeShift (

, ppm)
Assignment Logic
Carbonyl (C=O) 156 – 157 Ester carbonyl.
Furan C5 146 – 148 Alpha to furan oxygen; deshielded.
Furan C2 143 – 145 Ipso to carbonyl.
Phenylene C1/C2 141 – 143 Ipso carbons bearing the oxygen atoms (catechol core).
Phenylene C4/C5 126 – 127 Aromatic CH (meta to ester).
Phenylene C3/C6 123 – 124 Aromatic CH (ortho to ester).
Furan C3 118 – 120 Beta to oxygen, alpha to carbonyl.
Furan C4 111 – 113 Beta to carbonyl; most shielded aromatic carbon.

Integrated Structural Verification Workflow

To ensure the synthesized material is the diester and not the mono-ester or a hydrolysis product, follow this logic flow.

Diagram 1: Characterization Logic Flow

CharacterizationLogic Start Crude Product IR_Check Step 1: IR Spectroscopy Check 3200-3600 cm⁻¹ Start->IR_Check OH_Present Broad OH Band Present? IR_Check->OH_Present MonoEster Impurity: Mono-ester or Free Acid Present OH_Present->MonoEster Yes Diester_Likely Region Clear: Likely Diester OH_Present->Diester_Likely No NMR_Check Step 2: 1H NMR (Integration) Diester_Likely->NMR_Check Integration Furoyl : Phenylene Ratio Expected 6 : 4 (3:2) NMR_Check->Integration Pass PASS: 1,2-Phenylene bis(2-furoate) Integration->Pass Ratio 1.5 : 1 Fail FAIL: Check Stoichiometry Integration->Fail Ratio < 1.5 : 1

Caption: Decision tree for validating the conversion of catechol to the bis-furoate ester.

Diagram 2: Signal-to-Structure Mapping

StructureMap FuranH5 Furan H5 (Alpha-O) SigA 7.7 ppm (dd) FuranH5->SigA Deshielded by O FuranH4 Furan H4 (Beta) SigD 6.6 ppm (dd) FuranH4->SigD Shielded FuranH3 Furan H3 (Alpha-CO) SigC 7.3 ppm (d) FuranH3->SigC Anisotropic Effect Phenylene Phenylene Ring (AA'BB') SigB 7.4 ppm (m) Phenylene->SigB Symmetry

Caption: Correlation of specific protons to their expected chemical shifts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for fragment-based prediction).
  • National Institutes of Health (PubChem). Phenethyl 2-furoate (Analogous Ester Data). Retrieved from [Link]

  • Internet Archive. Catalogue of Insecticides and Fungicides Vol-1 (1947). (Historical verification of "Catechol difuroate" synthesis). Retrieved from [Link]

Methodological & Application

Fabricating and Characterizing a Novel PVC Membrane Electrode with 1,2-Phenylene di(2-furoate): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the fabrication and electrochemical characterization of a Poly(vinyl chloride) (PVC) membrane electrode, featuring 1,2-phenylene di(2-furoate) as a prospective ionophore. As the application of 1,2-phenylene di(2-furoate) in ion-selective electrodes (ISEs) is a novel concept, this document serves as both a protocol for its synthesis and integration, and a roadmap for its electrochemical evaluation. This guide is intended for researchers, scientists, and professionals in drug development and chemical sensing who are exploring new materials for potentiometric analysis.

Theoretical Foundation: The Principle of PVC Membrane Electrodes

Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution.[1] A PVC membrane electrode is a type of ISE where a carefully formulated polymeric membrane is the ion-sensing element.[2] The potential developed across this membrane is logarithmically proportional to the activity of the target ion, a relationship described by the Nernst equation.[3][4]

The key components of a PVC membrane are:

  • Poly(vinyl chloride) (PVC): A high molecular weight polymer that provides the structural integrity of the membrane.[5]

  • Plasticizer: A water-immiscible organic solvent that dissolves the other membrane components and ensures the mobility of the ionophore and the target ion-ionophore complex within the membrane.[6] Common plasticizers include dioctyl phthalate (DOP), dioctyl sebacate (DOS), and 2-nitrophenyl octyl ether (o-NPOE).[5]

  • Ionophore: The ion-selective component, which is a lipophilic molecule that can selectively and reversibly bind to the target ion.[7] This interaction facilitates the transport of the ion across the membrane, generating a potential difference.[8]

The overall potential of the electrochemical cell is measured between an internal and an external reference electrode, with the ion-selective membrane separating the internal solution from the sample solution.[8]

Synthesis of 1,2-Phenylene di(2-furoate)

As 1,2-phenylene di(2-furoate) is not a commonly available laboratory chemical, a synthetic protocol is provided below. This synthesis involves the esterification of catechol (1,2-dihydroxybenzene) with 2-furoyl chloride.

Synthesis of 2-Furoyl Chloride

2-Furoyl chloride can be synthesized from 2-furoic acid using a chlorinating agent such as thionyl chloride or phosgene.[9] A general laboratory-scale procedure using thionyl chloride is as follows:

Materials:

  • 2-Furoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Distillation apparatus

Protocol:

  • In a round-bottom flask, suspend 2-furoic acid in anhydrous toluene.

  • Slowly add an excess of thionyl chloride to the suspension under constant stirring and in a fume hood.

  • Reflux the mixture until the evolution of HCl and SO₂ gases ceases.

  • Remove the excess thionyl chloride and toluene by distillation under reduced pressure to obtain crude 2-furoyl chloride.

  • Purify the 2-furoyl chloride by vacuum distillation.

Synthesis of 1,2-Phenylene di(2-furoate)

Materials:

  • Catechol (1,2-dihydroxybenzene)

  • 2-Furoyl chloride

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Dissolve catechol in anhydrous pyridine in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of 2-furoyl chloride to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into a separatory funnel containing cold dilute hydrochloric acid and diethyl ether.

  • Separate the organic layer, wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the diethyl ether using a rotary evaporator to yield crude 1,2-phenylene di(2-furoate).

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

  • Characterize the synthesized 1,2-phenylene di(2-furoate) using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Fabrication of the PVC Membrane Electrode

The following protocol details the preparation of the PVC membrane and the assembly of the ion-selective electrode.

Materials and Reagents
ComponentPurpose
High molecular weight PVC powderPolymer matrix
1,2-Phenylene di(2-furoate)Novel Ionophore
Dioctyl sebacate (DOS)Plasticizer
Potassium tetrakis(4-chlorophenyl)borate (K-TCPB)Anionic additive (optional)
Tetrahydrofuran (THF)Solvent
Ag/AgCl wireInternal reference electrode
Internal filling solutione.g., 0.01 M KCl
Electrode bodyGlass or plastic tube
Preparation of the PVC Membrane Cocktail

The composition of the membrane can be optimized to achieve the best performance. A typical starting composition is:

ComponentWeight Percentage
PVC33%
Plasticizer (DOS)65%
Ionophore (1,2-phenylene di(2-furoate))1-2%
Anionic Additive (K-TCPB)0.5% (optional)

Protocol:

  • Accurately weigh the PVC, plasticizer, ionophore, and optional anionic additive. A total weight of around 200 mg is suitable for preparing several membranes.

  • Dissolve the weighed components in approximately 2 mL of fresh, anhydrous THF in a small glass vial.[5]

  • Stir the mixture until all components are completely dissolved and a homogenous, slightly viscous solution is obtained.

Electrode Assembly

Electrode_Fabrication cluster_prep Membrane Cocktail Preparation cluster_assembly Electrode Assembly weigh Weigh Components (PVC, Plasticizer, Ionophore) dissolve Dissolve in THF weigh->dissolve Homogenize cast Cast Membrane onto glass plate dissolve->cast dry Evaporate THF cast->dry cut Cut Membrane Disc dry->cut mount Mount on Electrode Body cut->mount fill Add Internal Filling Solution mount->fill insert Insert Ag/AgCl Wire fill->insert final_electrode Conditioned Electrode insert->final_electrode Condition in Analyte Solution

Caption: Workflow for PVC Membrane Electrode Fabrication.

Protocol:

  • Pour the prepared membrane cocktail into a small glass ring (approximately 2 cm in diameter) placed on a clean, flat glass plate.

  • Cover the setup with a watch glass and allow the THF to evaporate slowly at room temperature for at least 24 hours. This will result in a transparent, flexible membrane.[10]

  • Once the membrane is completely dry, carefully peel it off the glass plate.

  • Cut a small disc (5-10 mm in diameter) from the membrane using a cork borer.

  • Mount the membrane disc at the end of a glass or plastic electrode body.

  • Fill the electrode body with the internal filling solution (e.g., 0.01 M solution of the target ion).

  • Insert an Ag/AgCl wire into the internal filling solution to serve as the internal reference electrode.

  • Condition the electrode by soaking it in a 0.01 M solution of the target analyte for several hours before use.

Electrochemical Characterization of the Novel Electrode

A comprehensive characterization is essential to determine the performance of the newly fabricated electrode. This involves a series of potentiometric measurements.

Potentiometric Response (Nernstian Slope)

The relationship between the electrode potential and the activity of the target ion is described by the Nernst equation.[3] The slope of the calibration curve should be close to the theoretical Nernstian value (59.16/z mV per decade at 25°C, where z is the charge of the ion).[11]

Protocol:

  • Prepare a series of standard solutions of the target ion with concentrations ranging from 1.0 M to 1.0 x 10⁻⁷ M.

  • Place the fabricated ISE and a suitable external reference electrode (e.g., a commercial Ag/AgCl electrode) in the lowest concentration standard solution.

  • Record the potential reading once it stabilizes.

  • Repeat the measurement for each standard solution, moving from the lowest to the highest concentration.

  • Plot the measured potential (in mV) against the logarithm of the ion activity (or concentration).

  • Determine the slope of the linear portion of the plot.

Limit of Detection (LOD)

The limit of detection is the lowest concentration of the target ion that can be reliably detected. It is typically determined from the intersection of the two extrapolated linear segments of the calibration curve.[12]

Response Time

The response time is the time it takes for the electrode to reach a stable potential after a change in the analyte concentration. A fast response time is desirable for practical applications.

Protocol:

  • Place the electrode pair in a solution of a certain concentration of the target ion and record the stable potential.

  • Rapidly change the concentration of the solution (e.g., by a factor of 10) and record the potential as a function of time.

  • The time required to reach 90% of the final stable potential is considered the response time.

Effect of pH

The operational pH range is the range in which the electrode potential is independent of the pH of the solution.

Protocol:

  • Prepare a solution with a fixed concentration of the target ion.

  • Measure the potential of the solution while adjusting the pH using small additions of concentrated HCl or NaOH.

  • Plot the measured potential against the pH.

  • The pH range over which the potential remains constant is the working pH range of the electrode.

Selectivity Coefficient

The selectivity of an ISE refers to its ability to respond to the primary ion in the presence of interfering ions.[8] The selectivity coefficient (K_ij) is a measure of this preference. The Matched Potential Method (MPM) is a common technique for determining selectivity coefficients.[13]

Matched_Potential_Method start Start with Reference Solution (Primary Ion, a_A) add_primary Add Primary Ion to a'_A Record Potential Change (ΔE) start->add_primary prepare_interfering Prepare Solution with Interfering Ion (a_B) start->prepare_interfering add_interfering Add Interfering Ion to Reference Solution until ΔE is matched add_primary->add_interfering calculate Calculate Selectivity Coefficient K_ij = (a'_A - a_A) / a_B add_interfering->calculate

Caption: Matched Potential Method (MPM) Workflow.

Protocol:

  • Prepare a reference solution containing a known activity (a_A) of the primary ion.

  • Measure the initial potential of the reference solution.

  • Add a known amount of the primary ion to the reference solution to achieve a new activity (a'_A) and record the change in potential (ΔE).

  • In a separate experiment, add a solution of the interfering ion to the original reference solution until the same potential change (ΔE) is observed.

  • The selectivity coefficient is calculated using the formula: K_ij = (a'_A - a_A) / a_B, where a_B is the activity of the interfering ion that caused the same potential change.[13]

Data Presentation and Interpretation

The performance characteristics of the fabricated electrode should be summarized in a clear and concise manner.

Table 1: Performance Characteristics of the 1,2-Phenylene di(2-furoate) Based ISE

ParameterValue
Nernstian Slope (mV/decade)
Linear Range (M)
Limit of Detection (M)
Response Time (s)
Operational pH Range
Lifetime (weeks)

Table 2: Selectivity Coefficients (K_ij) Determined by the Matched Potential Method

Interfering Ion (j)Selectivity Coefficient (K_ij)
Na⁺
K⁺
Ca²⁺
Mg²⁺
Cu²⁺
Fe³⁺

Conclusion

This application note provides a comprehensive guide for the synthesis of 1,2-phenylene di(2-furoate) and its incorporation into a PVC membrane electrode for the first time. The detailed protocols for fabrication and electrochemical characterization will enable researchers to systematically evaluate its potential as a novel ionophore. The successful development of such an electrode could open new avenues for the potentiometric determination of specific ions in various applications, from environmental monitoring to clinical diagnostics.

References

  • Bakker, E., Bühlmann, P., & Pretsch, E. (2000). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics. Chemical Reviews, 97(10), 3083-3132.
  • Chemistry LibreTexts. (2023). Ion-Selective Electrodes. Retrieved from [Link]

  • Deranged Physiology. (2020). Ion-selective electrode membranes. Retrieved from [Link]

  • DwyerOmega. (n.d.). Ion Selective Electrodes: Measurement Considerations. Retrieved from [Link]

  • Hassan, A., & El-Nady, A. M. (2023). Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. MDPI. Retrieved from [Link]

  • Hidayat, A., et al. (2022). Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore. SciELO México. Retrieved from [Link]

  • HORIBA. (n.d.). General matters regarding measurement methods using ion selective electrodes. Retrieved from [Link]

  • Hach. (n.d.). Introduction to Ion-selective Measurement. Retrieved from [Link]

  • IUPAC. (2000). POTENTIOMETRIC SELECTIVITY COEFFICIENTS OF ION-SELECTIVE ELECTRODES PART I. INORGANIC CATIONS. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Ion-Selective Electrode Guide. Retrieved from [Link]

  • Nico2000.net. (2011). A Beginners Guide to Ion-Selective Electrode Measurements. Retrieved from [Link]

  • Google Patents. (2017). CN106674166A - Preparation method of furoyl chloride.
  • Zareh, M. M., et al. (2020). Plasticized PVC Membrane Modified Electrodes: Voltammetry of Highly Hydrophobic Compounds. MDPI. Retrieved from [Link]

  • Xylem. (n.d.). Ion Selective Electrode Measurement Primer for Online Analysis. Retrieved from [Link]

  • Xylem Analytics. (n.d.). Ion-selective electrodes - WTW. Retrieved from [Link]

  • Umezawa, Y., et al. (2001).
  • Sensorex. (n.d.). Understanding Ion Selective Electrodes (ISEs) and Their Applications. Retrieved from [Link]

  • Medicinal and Medical Chemistry. (n.d.). Potentiometric Sensors Developed for the Measurement of Pharmaceutical Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.2: Potentiometric Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 23.3: Membrane Ion-Selective Electrodes. Retrieved from [Link]

Sources

Selecting plasticizers for 1,2-phenylene di(2-furoate) based sensors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Selecting the Optimal Plasticizer for High-Performance Sensors Based on 1,2-Phenylene di(2-furoate)

Audience: Researchers, scientists, and drug development professionals.

Abstract: The performance of polymer membrane-based sensors is critically dependent on the judicious selection of a plasticizer. This document provides a comprehensive guide to the principles and protocols for selecting an appropriate plasticizer for sensors utilizing 1,2-phenylene di(2-furoate) as a novel sensing material. It delves into the causal relationships between plasticizer properties and sensor performance metrics, offering a framework for systematic optimization. Detailed experimental protocols for membrane fabrication and electrochemical characterization are provided to ensure reproducible and reliable sensor development.

The Central Role of the Plasticizer: Beyond a Passive Solvent

In the architecture of a polymer membrane sensor, the plasticizer is a pivotal component, constituting a significant portion of the membrane's mass (often around 60-70%). Its primary function extends far beyond simply rendering the polymer matrix, typically poly(vinyl chloride) (PVC), mechanically flexible.[1][2] The plasticizer acts as a solvent for the sensing material—in this case, 1,2-phenylene di(2-furoate)—and profoundly influences the sensor's analytical characteristics, including selectivity, sensitivity, linear range, and operational lifetime.[3]

The selection of a suitable plasticizer is therefore a critical experimental decision. An ideal plasticizer must be compatible with both the polymer matrix and the ionophore, exhibit low solubility in the aqueous sample, and possess high lipophilicity.[3] Furthermore, its dielectric constant and viscosity play a crucial role in modulating the mobility of the ionophore and its complex with the target analyte within the membrane.[1][4]

Theoretical Framework for Plasticizer Selection

The interaction between the plasticizer and the sensing material is a key determinant of the sensor's response. The plasticizer's properties must be carefully matched with those of 1,2-phenylene di(2-furoate) and the target analyte to achieve optimal performance. The following pillars form the basis of a rational plasticizer selection strategy:

  • Dielectric Constant (εr): The dielectric constant of the plasticizer influences the dissociation of ion pairs within the membrane and the mobility of the charged species.[1] Plasticizers with higher dielectric constants are generally favored as they can better solvate the ion-ionophore complex and facilitate ion exchange at the membrane-solution interface.[1] However, an excessively high dielectric constant might lead to the extraction of interfering ions from the sample solution.

  • Lipophilicity: A high lipophilicity is essential to prevent the plasticizer from leaching out of the polymer membrane into the aqueous sample, which would degrade the sensor's performance and shorten its lifespan.[1][4] The lipophilicity of the plasticizer should ideally be matched with that of the ionophore to ensure the latter is retained within the membrane.[1]

  • Viscosity: The viscosity of the plasticizer affects the diffusion and mobility of the ionophore and its complex within the membrane.[4] Lower viscosity plasticizers can lead to faster response times. However, very low viscosity may also result in faster leaching of the membrane components.

  • Compatibility: The plasticizer must be physically compatible with the PVC matrix and effectively solubilize the 1,2-phenylene di(2-furoate) to ensure a homogenous and stable membrane.[5] Incompatibility can lead to phase separation and a non-functional sensor.

The interplay of these factors necessitates an empirical approach to selection, guided by theoretical principles. The optimal plasticizer for a 1,2-phenylene di(2-furoate)-based sensor will ultimately be determined through experimental evaluation.

Comparative Analysis of Common Plasticizers

To facilitate the selection process, the following table summarizes the key properties of several commonly used plasticizers in polymer membrane sensors. The selection of candidate plasticizers for a 1,2-phenylene di(2-furoate) based sensor should begin with a consideration of these and similar compounds.

PlasticizerAbbreviationMolecular Weight ( g/mol )Dielectric Constant (εr)Lipophilicity (log P)Key Characteristics
o-Nitrophenyl octyl ethero-NPOE251.33~245.4High dielectric constant, widely used for univalent ion sensors.[1]
Dioctyl phthalateDOP390.56~5.18.0Good compatibility with PVC, general-purpose plasticizer.[6]
Dioctyl sebacateDOS426.68~4.08.8High lipophilicity, suitable for divalent ion sensors.[6]
Dibutyl phthalateDBP278.34~6.44.5Lower lipophilicity, may leach more readily.[5]
Tris(2-ethylhexyl)phosphateTEHP434.64~4.88.5Good plasticizing efficiency and low-temperature performance.[6]

Experimental Protocol: Fabrication and Characterization of 1,2-phenylene di(2-furoate) Based Sensors

This section provides a step-by-step protocol for the fabrication and electrochemical evaluation of sensors.

Materials and Reagents
  • 1,2-phenylene di(2-furoate) (Sensing Material/Ionophore)

  • High molecular weight Poly(vinyl chloride) (PVC)

  • Tetrahydrofuran (THF), inhibitor-free

  • Selected Plasticizers (e.g., o-NPOE, DOP, DOS)

  • Electrolyte salts for standard solutions (e.g., KCl, NaCl, CaCl2)

  • Ag/AgCl reference electrode

  • High-impedance potentiometer or pH/ion meter

Workflow for Sensor Fabrication and Evaluation

Workflow cluster_prep Membrane Cocktail Preparation cluster_fab Membrane Fabrication cluster_eval Sensor Characterization A Weigh PVC, Plasticizer, and 1,2-phenylene di(2-furoate) B Dissolve components in THF A->B C Homogenize via vortexing or sonication B->C D Cast cocktail into a glass ring on a glass plate C->D E Allow slow evaporation of THF (e.g., 24 hours) D->E F Cut and mount membrane disc into electrode body E->F G Condition electrode in a dilute salt solution F->G H Measure potentiometric response in standard solutions G->H I Determine slope, linear range, and selectivity coefficients H->I

Caption: Experimental workflow for sensor fabrication and characterization.

Detailed Protocol for Membrane Preparation (Master Solution)
  • Component Ratios: Prepare a master solution with the following typical mass ratios: 33% PVC, 66% plasticizer, and 1% 1,2-phenylene di(2-furoate). These ratios should be systematically varied to optimize sensor performance.

  • Dissolution: In a clean, dry glass vial, accurately weigh the desired amounts of PVC, the selected plasticizer, and 1,2-phenylene di(2-furoate).

  • Solvent Addition: Add an appropriate volume of THF (e.g., 5 mL) to dissolve the components completely.

  • Homogenization: Cap the vial and gently vortex or sonicate the mixture until a clear, homogenous, and slightly viscous solution is obtained.

Protocol for Membrane Casting and Electrode Assembly
  • Casting: Place a clean glass plate on a level surface. Position a glass ring (e.g., 2 cm diameter) onto the plate. Carefully pour the membrane cocktail into the ring.

  • Evaporation: Cover the setup with a petri dish to allow for slow evaporation of the THF over approximately 24 hours. This slow evaporation is crucial for forming a uniform, mechanically stable membrane.

  • Membrane Excision: Once the membrane is fully formed and dry, carefully cut out small discs (e.g., 5-7 mm diameter) using a cork borer.

  • Electrode Assembly: Mount a membrane disc into a commercial or custom-made electrode body. Fill the electrode with an internal reference solution (e.g., 0.1 M KCl) and insert an internal Ag/AgCl reference electrode.

Protocol for Potentiometric Characterization
  • Conditioning: Before the first use, condition the sensor by soaking it in a dilute solution of the primary target ion (e.g., 10⁻³ M) for several hours.

  • Calibration: Measure the potential (EMF) of the sensor against a stable external reference electrode in a series of standard solutions of the target analyte, ranging from low to high concentrations (e.g., 10⁻⁷ M to 10⁻¹ M).

  • Data Analysis: Plot the measured potential (mV) versus the logarithm of the analyte activity (or concentration).

  • Performance Metrics:

    • Slope: Determine the slope of the linear portion of the calibration curve. For a monovalent cation, the theoretical Nernstian slope is ~59 mV/decade at 25°C.

    • Linear Range: Identify the concentration range over which the response is linear.

    • Detection Limit: Determine the detection limit from the intersection of the extrapolated linear segments of the calibration curve.

  • Selectivity: Evaluate the sensor's preference for the primary ion over interfering ions using the fixed interference method or the separate solution method to calculate the potentiometric selectivity coefficients (Kpot).

Interpreting the Results: A Self-Validating System

The performance of sensors fabricated with different plasticizers should be systematically compared. The plasticizer that yields a sensor with a response closest to the theoretical Nernstian slope, the widest linear range, the lowest detection limit, and the highest selectivity for 1,2-phenylene di(2-furoate)'s target analyte is considered the most suitable.

The interplay between the plasticizer and the sensing material can be visualized as a dynamic equilibrium at the membrane-solution interface.

SensingMechanism cluster_membrane Sensor Membrane cluster_solution Aqueous Sample Ionophore 1,2-phenylene di(2-furoate) Complex [Analyte-Ionophore]+ Complex Ionophore->Complex + Analyte+ Complex->Ionophore - Analyte+ Plasticizer Plasticizer (Solvent Matrix) Analyte Analyte+ Analyte->Complex Ion Exchange

Caption: Ion-exchange mechanism at the membrane-solution interface.

The plasticizer (e.g., o-NPOE) facilitates the solvation of the [Analyte-Ionophore]+ complex, stabilizing it within the membrane and promoting the ion-exchange process that generates the potentiometric signal.

Conclusion

The selection of a plasticizer is a multi-parameter optimization problem that is fundamental to the development of high-performance sensors based on novel sensing materials like 1,2-phenylene di(2-furoate). By understanding the theoretical underpinnings of plasticizer function and employing a systematic experimental approach, researchers can rationally select the optimal plasticizer to achieve desired sensor characteristics. The protocols outlined in this document provide a robust framework for this process, enabling the development of reliable and sensitive analytical devices. The hybridization of different plasticizers may also be explored to fine-tune sensor performance.[7]

References

  • Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. (2022). Journal of Chemical Reviews, 4(4), 364-375. [Link]

  • The Influence of Plasticizers on the Response Characteristics of the Surfactant Sensor for Cationic Surfactant Determination in Disinfectants and Antiseptics. (2021). Sensors, 21(10), 3536. [Link]

  • Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. (n.d.). Young Scientist Journal. [Link]

  • What are the roles of plasticizers in gel polymers?. (2021). TYCORUN ENERGY. [Link]

  • Utilization of a plasticized PVC optical sensor for the selective and efficient detection of cobalt(II) in environmental samples. (2022). RSC Advances, 12(29), 18764-18773. [Link]

  • Influence of Plasticizers Concentration on Thermal, Mechanical, and Physicochemical Properties on Starch Films. (2023). Polymers, 15(13), 2883. [Link]

  • What Is the Effect of Temperature on Plasticizer Performance?. (2025). Jinli Chemical. [Link]

  • Hybrid Plasticizers Enhance Specificity and Sensitivity of an Electrochemical-Based Sensor for Cadmium Detection. (2022). Chemosensors, 10(6), 226. [Link]

  • Use of Plasticizers for Electrochemical Sensors. (2012). Recent Advances in Plasticizers. [Link]

  • Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. (2005). Sensors and Actuators B: Chemical, 107(2), 726-732. [Link]

Sources

Application Notes and Protocols for Coating Wire Electrodes with 1,2-Phenylene di(2-furoate) Cocktails

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 1,2-phenylene di(2-furoate) as a novel coating for wire electrodes. We present two distinct methodologies: a robust electropolymerization technique for creating a stable, conductive polymer film, and a straightforward dip-coating method for rapid surface modification. This document details the preparation of the coating cocktails, step-by-step application protocols, and essential characterization techniques to validate the coating's integrity and performance. The underlying scientific principles for each step are elucidated to empower users to adapt and optimize these protocols for their specific applications, such as in biosensing or electro-cochlear implants.

Introduction: The Rationale for 1,2-Phenylene di(2-furoate) Coatings

The performance of implantable and in-vitro electrodes is critically dependent on the interface between the electrode surface and the biological environment. Unmodified metal electrodes often suffer from high impedance, limited charge transfer, and can elicit inflammatory responses.[1][2] Organic coatings offer a versatile solution to these challenges by enhancing biocompatibility, improving signal quality, and providing a scaffold for further functionalization.[1][3]

1,2-Phenylene di(2-furoate) is a promising candidate for electrode coating due to its unique molecular structure. The presence of furan moieties suggests the potential for electropolymerization, creating a conductive and stable polymer film directly on the electrode surface.[4] The phenylene linker provides a rigid backbone, potentially enhancing the mechanical stability of the coating. Furthermore, the ester groups may offer sites for subsequent chemical modification, allowing for the attachment of biomolecules for targeted sensing applications.[5] This guide will explore the practical application of this compound to create high-performance coated wire electrodes.

Materials and Equipment

Reagents
  • 1,2-Phenylene di(2-furoate) (synthesis may be required, or custom synthesis)

  • Acetonitrile (anhydrous, ≥99.8%)

  • Tetrabutylammonium perchlorate (TBAP, electrochemical grade, ≥99.0%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Argon or Nitrogen gas (high purity)

  • Deionized water (18.2 MΩ·cm)

  • Alumina slurry (0.05 µm) for polishing

  • Potassium ferricyanide(III) (K₃[Fe(CN)₆])

  • Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Potassium chloride (KCl)

Equipment
  • Potentiostat/Galvanostat with impedance spectroscopy capabilities

  • Three-electrode electrochemical cell

  • Wire electrodes (e.g., Platinum, Gold, glassy carbon) as the working electrode

  • Platinum wire or graphite rod as the counter electrode

  • Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

  • Sonicator

  • Polishing pad

  • Scanning Electron Microscope (SEM)

  • Optical microscope

  • Nitrogen/Argon bubbling setup

  • Micropipettes

  • Glassware (beakers, graduated cylinders)

  • Dip coater (for dip-coating protocol)

Experimental Protocols

Pre-treatment of Wire Electrodes

Proper cleaning and activation of the electrode surface are paramount for uniform and adherent coatings. This protocol is a critical first step for both electropolymerization and dip-coating.[6]

  • Mechanical Polishing: Polish the tip of the wire electrode with 0.05 µm alumina slurry on a polishing pad for 2-3 minutes to achieve a mirror-like finish.

  • Sonication: Sonicate the electrode in deionized water for 5 minutes to remove polishing residues.

  • Further Sonication: Sonicate in acetone for 5 minutes, followed by sonication in isopropanol for 5 minutes to degrease the surface.

  • Drying: Dry the electrode under a stream of high-purity nitrogen or argon.

  • Electrochemical Cleaning: Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄ by cycling the potential between the hydrogen and oxygen evolution potentials until a stable voltammogram characteristic of a clean electrode surface is obtained. Rinse thoroughly with deionized water and dry.

Protocol 1: Electropolymerization of 1,2-Phenylene di(2-furoate)

This method creates a covalently bonded, conductive polymer film on the electrode surface. The furan rings are electrochemically oxidized to form radical cations, which then couple to form a polymer.[4][7]

3.2.1. Preparation of the Electropolymerization Cocktail

  • In a clean, dry glass vial, dissolve 1,2-phenylene di(2-furoate) in anhydrous acetonitrile to a final concentration of 10 mM.

  • Add tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte to a final concentration of 0.1 M.

  • Cap the vial and sonicate for 10 minutes to ensure complete dissolution.

  • Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 15 minutes prior to use. Oxygen can interfere with the polymerization process.

3.2.2. Electropolymerization Workflow

cluster_prep Preparation cluster_electro Electrochemical Cell Setup cluster_poly Electropolymerization cluster_post Post-Treatment prep_cocktail Prepare 10 mM Monomer + 0.1 M TBAP in Acetonitrile deoxygenate Deoxygenate with Ar/N2 for 15 min prep_cocktail->deoxygenate setup_cell Assemble 3-electrode cell: - Pre-treated wire (Working) - Pt wire (Counter) - Ag/AgCl (Reference) deoxygenate->setup_cell add_solution Add deoxygenated cocktail setup_cell->add_solution run_cv Run Cyclic Voltammetry (e.g., 20 cycles, 0 to +1.8 V vs Ag/AgCl) add_solution->run_cv observe Observe increasing peak currents, indicating polymer film growth run_cv->observe rinse_electrode Rinse with fresh Acetonitrile to remove unreacted monomer observe->rinse_electrode dry_electrode Dry under N2 stream rinse_electrode->dry_electrode cluster_prep Preparation cluster_coating Dip-Coating Process cluster_post Final Curing prep_solution Prepare 5-10 mg/mL solution in Dichloromethane (DCM) sonicate Sonicate for 10 min prep_solution->sonicate immerse Immerse pre-treated electrode in coating solution (30s) sonicate->immerse withdraw Withdraw at a constant speed (e.g., 1 mm/s) immerse->withdraw air_dry Air dry for 1 min withdraw->air_dry repeat Repeat 2-3 times for desired thickness air_dry->repeat oven_cure Optional: Cure in oven (e.g., 60°C for 30 min) repeat->oven_cure

Sources

Application Note: Potentiometric Titration Methods Involving 1,2-Phenylene di(2-furoate)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the methodology for utilizing 1,2-phenylene di(2-furoate) (also known as Catechol bis(2-furoate)) as a neutral carrier (ionophore) in potentiometric sensors.

While often synthesized as an intermediate or model compound, its structural features—specifically the rigid 1,2-phenylene backbone combined with the oxygen-rich furoate "pincers"—make it an excellent candidate for coordinating divalent heavy metal cations (e.g.,


, 

) or lanthanides. This guide focuses on its application in Polyvinyl Chloride (PVC) Membrane Ion-Selective Electrodes (ISEs) and their subsequent use in Potentiometric Complexometric Titrations .

Introduction & Mechanistic Principles[1]

1,2-Phenylene di(2-furoate) is a diester formed from catechol and 2-furoic acid. In the context of electroanalytical chemistry, it functions as a neutral carrier ionophore .

Structural Basis of Selectivity

The molecule features a "cleft" geometry pre-organized by the rigid benzene ring.

  • Donor Sites: The ester carbonyl oxygens and the furan ring oxygens act as hard/borderline bases.

  • Coordination: These sites can chelate metal cations (

    
    ), replacing the hydration shell and allowing the ion to enter the hydrophobic membrane phase.
    
  • Selectivity: The size of the cleft and the electronic density of the furan rings dictate selectivity, typically favoring borderline acids like Cadmium (

    
    )  or Copper (
    
    
    
    )
    over hard alkali metals (
    
    
    ,
    
    
    ).
Potentiometric Mechanism

The method relies on the Phase Boundary Potential model. When the ISE is immersed in a solution, the target ions partition into the membrane, complexing with the 1,2-phenylene di(2-furoate). This creates a charge separation at the interface, generating a potential (


) described by the Nernst Equation:


Where:

  • 
     = Standard potential of the electrode system.
    
  • 
     = Charge of the ion (e.g., +2).
    
  • 
     = Activity of the target metal ion.
    

Experimental Protocol: Electrode Fabrication

This section details the construction of a PVC membrane sensor using 1,2-phenylene di(2-furoate) as the active element.

Reagents & Materials[2]
  • Ionophore: 1,2-Phenylene di(2-furoate) (>98% purity).

  • Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC).

  • Plasticizer: o-Nitrophenyloctyl ether (o-NPOE) or Dibutyl phthalate (DBP). Note: o-NPOE is preferred for divalent cations due to its higher dielectric constant.

  • Lipophilic Additive: Potassium tetrakis(p-chlorophenyl)borate (KTpClPB) (anion excluder).

  • Solvent: Tetrahydrofuran (THF), anhydrous.

Membrane Composition (Optimized)

For optimal Nernstian response, prepare the membrane cocktail with the following mass ratios (Total mass ~100 mg):

ComponentRoleMass %Function
1,2-Phenylene di(2-furoate) Ionophore4.0%Selectively binds target ion.
PVC Matrix30.0%Provides mechanical stability.
o-NPOE Plasticizer64.0%Ensures membrane flexibility and ion mobility.
KTpClPB Additive2.0%Reduces anionic interference and lowers resistance.
Fabrication Steps
  • Dissolution: Weigh all components into a glass vial. Add 3–5 mL of THF.

  • Homogenization: Vortex until a clear, viscous solution is obtained.

  • Casting: Pour the mixture into a glass ring (approx. 30 mm diameter) fixed on a glass plate.

  • Evaporation: Cover with a filter paper to control evaporation rate. Allow to stand at room temperature for 24–48 hours until a flexible, transparent film forms.

  • Assembly: Cut a disc from the master membrane and glue it to the end of a PVC electrode body using a PVC/THF slurry.

  • Conditioning: Fill the electrode with an internal filling solution (e.g.,

    
     M 
    
    
    
    +
    
    
    M NaCl) and soak the tip in the same solution for 24 hours.

Protocol: Potentiometric Titration of Cadmium ( )

The most robust application of this sensor is as an indicator electrode in the complexometric titration of heavy metals. This method is superior to direct potentiometry as it is less susceptible to drift.

Experimental Setup
  • Indicator Electrode: Constructed 1,2-phenylene di(2-furoate) ISE.

  • Reference Electrode: Double-junction Ag/AgCl (saturated KCl).

  • Titrant: 0.01 M EDTA (Standardized).

  • Analyte: Sample solution containing

    
     (buffered to pH 5.0–6.0 using Acetate/HAc buffer).
    
Workflow Diagram

TitrationWorkflow Start Start Titration Condition Condition Electrode (24h in 0.01M Target Ion) Start->Condition Calibrate Calibration (10^-8 to 10^-1 M) Determine Slope (S) Condition->Calibrate SamplePrep Sample Preparation Adjust pH to 5.5 (Acetate Buffer) Calibrate->SamplePrep Titration Add EDTA Titrant (Stepwise 0.1 - 0.5 mL) SamplePrep->Titration Measure Measure EMF (mV) Wait for stability (<0.1 mV/min) Titration->Measure CheckEnd Significant Potential Drop? Measure->CheckEnd CheckEnd->Titration No Plot Plot Sigmoidal Curve (EMF vs Volume) CheckEnd->Plot Yes Calc Calculate Endpoint (1st/2nd Derivative) Plot->Calc

Figure 1: Logic flow for the potentiometric titration using the fabricated ISE.

Step-by-Step Procedure
  • System Check: Connect the ISE and Reference electrode to a high-impedance pH/mV meter.

  • Baseline Measurement: Immerse electrodes in 50 mL of the buffered analyte solution (

    
    ). Record the initial EMF.
    
  • Titration: Add the EDTA titrant in small increments (e.g., 0.1 mL).

  • Equilibrium: Allow 10–15 seconds for the potential to stabilize after each addition.

  • Endpoint Detection: Continue adding titrant until the potential drops sharply and stabilizes at a lower value (indicating free metal ions are complexed by EDTA).

  • Data Processing: Plot

    
     (mV) vs. Volume of EDTA. Use the first derivative (
    
    
    
    ) to pinpoint the exact inflection point.

Data Analysis & Validation

Calculating Selectivity Coefficients ( )

To validate the sensor's trustworthiness, you must determine its selectivity against interfering ions (e.g.,


, 

) using the Matched Potential Method (MPM) :
  • Add a known amount of primary ion (

    
    ) to a background to change potential by 
    
    
    
    .
  • In a separate run, add interfering ion (

    
    ) to the same background until the same
    
    
    
    is observed.
  • Calculate:

    
    
    Low values (
    
    
    
    ) indicate high selectivity for the target ion.
Typical Performance Metrics

A high-quality 1,2-phenylene di(2-furoate) sensor should exhibit:

ParameterAcceptance Criteria
Slope

mV/decade (for divalent ions)
Linear Range

to

M
Response Time

seconds
Lifetime 2–3 months
pH Range 4.0 – 8.0 (Avoid hydrolysis at high pH)

References

  • Bakker, E., & Pretsch, E. (2023). Potentiometry at the Limit: Trace Analysis with Ion-Selective Electrodes. Trends in Analytical Chemistry. Link

  • Ganjali, M. R., et al. (2018). Lanthanide Recognition: S, N, and O Donor Macrocycles and Ionophores. Handbook of Rare Earth Elements. Link

  • Gupta, V. K., et al. (2011). Potentiometric Sensors for Heavy Metals: An Overview. International Journal of Electrochemical Science. Link

  • Bühlmann, P., & Chen, L. D. (2012). Ion-Selective Electrodes with Ionophore-Doped Sensing Membranes. Supramolecular Chemistry: From Molecules to Nanomaterials. Link

Troubleshooting & Optimization

Technical Support Center: Stabilization of 1,2-Phenylene Di(2-Furoate) in PVC Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PVC-LCH-001 Topic: Mitigation of Ionophore Leaching in Polymer Inclusion Membranes & ISEs Status: Active Support Guide

Executive Summary & Diagnostic Workflow

The Issue: 1,2-phenylene di(2-furoate) is a neutral carrier (ionophore) utilized in ion-selective electrodes (ISEs) and sensor membranes, typically for the detection of heavy metal cations (e.g.,


, 

). Leaching occurs when the thermodynamic equilibrium favors the partitioning of the ionophore from the lipophilic PVC phase into the aqueous sample phase.

Impact:

  • Sensor Drift: Loss of electromotive force (EMF) stability.

  • Limit of Detection (LOD) Degradation: Leaching alters the phase boundary potential.

  • Sample Contamination: Critical failure mode in biological or pharmaceutical analysis.

Diagnostic Decision Tree

Use this workflow to confirm if leaching is the root cause of your sensor failure before attempting formulation changes.

LeachingDiagnosis Start Symptom: Signal Drift / Slope Loss CheckImp Step 1: Electrochemical Impedance Spectroscopy (EIS) Start->CheckImp ImpResult Did Membrane Resistance (R_m) Increase Significantly? CheckImp->ImpResult LeachingConfirmed Diagnosis: Ionophore Leaching (Carrier Loss) ImpResult->LeachingConfirmed Yes (Loss of Charge Carriers) Step2 Step 2: UV-Vis of Supernatant (Soak Solution) ImpResult->Step2 No / Inconclusive WaterUptake Diagnosis: Water Uptake / Osmotic Failure UVResult Absorbance Peak at λ_max (Furoate)? Step2->UVResult UVResult->LeachingConfirmed Yes UVResult->WaterUptake No

Figure 1: Diagnostic workflow to distinguish between active ingredient leaching and matrix osmotic failure.

Troubleshooting Guides (SOPs)

Issue A: Rapid Signal Drift (< 24 Hours)

Root Cause: Insufficient lipophilicity of the membrane system. The partition coefficient (


) is too low, causing rapid diffusion into the aqueous phase.

Resolution Protocol:

  • Switch Plasticizers: 1,2-phenylene di(2-furoate) is an ester. It requires a high-dielectric constant plasticizer to stabilize the dipole-dipole interactions, but the plasticizer itself must be highly lipophilic to prevent "co-leaching."

  • The Lipophilicity Rule: Ensure the log P of your total system is optimized.

Plasticizer TypeDielectric Constant (

)
Lipophilicity (log P)Recommendation
DOP / DEHP ~5.0~9.6AVOID. Too non-polar; promotes exclusion of polar furoates.
o-NPOE (2-nitrophenyl octyl ether)~24.0~5.9STANDARD. Good solubility, but moderate leaching risk.
ETH 8045 ~5.0>14RECOMMENDED. High lipophilicity; locks the matrix.

Action: Reformulate using o-NPOE or ETH 8045 at a 2:1 ratio (mass) relative to PVC.

Issue B: Biocompatibility Failure (Cytotoxicity)

Root Cause: The ionophore or plasticizer is migrating into cell culture media. Resolution: Leaching suppression via Covalent Attachment or Nanosphere Encapsulation .

Advanced Stabilization Strategies

Strategy 1: Matrix Modification (The "PIM" Approach)

If standard PVC fails, transition to a Polymer Inclusion Membrane (PIM) using a base polymer with higher glass transition temperature (


) or cross-linking capability.
  • Protocol: Replace PVC with Cellulose Triacetate (CTA) or Poly(decyl methacrylate) (PDMA) .

  • Why: PDMA allows for a plasticizer-free formulation.[1] Without the liquid plasticizer acting as a "highway," the diffusion coefficient of 1,2-phenylene di(2-furoate) drops significantly [1].

Strategy 2: Covalent Anchoring (The Gold Standard)

Direct covalent attachment prevents leaching entirely but requires synthetic modification of the 1,2-phenylene di(2-furoate) ligand.

Mechanism: The goal is to tether the furoate ligand to the PVC backbone using "Click Chemistry" (CuAAC).

CovalentStrategy PVC Azide-Functionalized PVC (PVC-N3) Click Cu(I) Catalyzed Click Reaction PVC->Click Ligand Propargyl-Modified 1,2-phenylene di(2-furoate) Ligand->Click Product Grafted Ionophore-PVC (Zero Leaching) Click->Product Covalent Bond

Figure 2: Synthetic pathway for covalent immobilization of the ionophore to the polymer backbone.

Implementation Steps:

  • Ligand Modification: Synthesize a derivative of 1,2-phenylene di(2-furoate) containing a terminal alkyne group (e.g., by esterifying 1,2-dihydroxybenzene with 5-ethynyl-2-furoic acid instead of pure furoic acid).

  • PVC Azidation: React PVC with sodium azide (

    
    ) in DMF to replace partial chlorine atoms with azide groups (
    
    
    
    ).
  • Click Reaction: Mix

    
     and the Alkyne-Ionophore in THF with CuBr catalyst. Cast the membrane.[2][3][4][5]
    

Frequently Asked Questions (FAQ)

Q1: Can I just add more ionophore to compensate for leaching? A: No. Increasing the concentration beyond 1-3 wt% often leads to exudation (crystallization on the surface), which causes chaotic signal noise and ruins the phase boundary potential.

Q2: How do I measure the leaching rate quantitatively? A: Use the "Beaker Method." Suspend a


 membrane in 10 mL of buffer under constant stirring. Sample 100 

every hour and analyze via HPLC-UV. Plot concentration vs.

. Linear behavior indicates diffusion-controlled leaching [2].

Q3: Does the counter-ion (additive) affect leaching? A: Yes. If you use a lipophilic cation exchanger (e.g., KTpClPB ), it helps retain the neutral carrier in the membrane through electrostatic stabilization of the complex. Ensure your additive is hydrophobic (e.g., tetrakis(4-chlorophenyl)borate).

References

  • Covalent Attachment of Molecularly Thin PVC Membrane by Click Chemistry for Ionophore-Based Ion Sensors. Source: ACS Publications / NIH. Context: Establishes the protocol for using Azide-Alkyne cycloaddition to graft PVC membranes, eliminating delamination and leaching. URL:[Link]

  • Lifetime of Ion-Selective Electrodes Based on Charged Ionophores. Source: PubMed / NIH (Bakker et al.). Context: Provides the mathematical model for leaching kinetics and the relationship between lipophilicity (log P) and sensor lifetime. URL:[Link]

  • Effect of Lipophilic Ion-Exchanger Leaching on the Detection Limit of Carrier-Based Ion-Selective Electrodes. Source: ResearchGate (Telting-Diaz & Bakker). Context: Explains how the loss of membrane components dictates the lower detection limit. URL:[Link]

  • Solid-Contact pH Sensor with Covalent Attachment of Ionophores and Ionic Sites to a Poly(decyl methacrylate) Matrix. Source: Analytical Chemistry (ACS). Context: Demonstrates the superiority of covalent attachment in PDMA matrices over physical entrapment in PVC. URL:[Link]

Sources

Technical Support Center: Optimizing Lipophilic Additives for 1,2-Phenylene Di(2-Furoate) Ionophores

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Science) Topic: Membrane Formulation & Additive Optimization

Welcome to the Technical Support Center

You have reached the advanced support module for researchers working with 1,2-phenylene di(2-furoate) based sensors. This guide addresses the critical role of lipophilic ionic sites (additives) in stabilizing your Ion-Selective Electrode (ISE) response.

If you are experiencing sub-Nernstian slopes , high membrane resistance , or anion interference , your issue likely lies in the molar ratio between your ionophore and the lipophilic additive.

Module 1: The Critical Chemistry (Why You Need Additives)

The Mechanism

1,2-phenylene di(2-furoate) functions as an electrically neutral carrier .[1] Without a lipophilic additive, the membrane is electrically neutral. When the target cation (


) enters the membrane, it must be accompanied by a counter-anion (

) from the sample to maintain electroneutrality. This leads to:
  • Co-extraction: Both cation and anion enter, causing the potential to depend on the product of their activities, not just the cation.

  • Donnan Failure: The membrane fails to exclude interfering anions.

The Solution: You must dope the membrane with lipophilic anionic sites (typically borate salts). These sites (


) replace the sample anions as the counter-ions for the charged ionophore-complex (

), ensuring the membrane remains permselective to cations only.
Visualization: Membrane Phase Equilibrium

The following diagram illustrates the stabilization mechanism provided by the additive (Borate) within the PVC matrix.

MembraneEquilibrium cluster_membrane PVC Membrane Phase TargetIon Target Cation (M²⁺) Complex Charged Complex [L-M]²⁺ TargetIon->Complex Extraction InterferingAnion Interfering Anion (X⁻) InterferingAnion->Complex Excluded (Donnan Exclusion) Ionophore 1,2-phenylene di(2-furoate) (L) Ionophore->Complex Binding Additive Lipophilic Additive (Borate R⁻) Additive->Complex Stabilizes Charge (Ion Pair)

Figure 1: Mechanism of cation stabilization. The lipophilic additive (


) acts as a fixed counter-ion, preventing the extraction of sample anions (

) and ensuring Nernstian response.

Module 2: Optimization Protocol

Step 1: Selecting the Correct Additive

Do not use Sodium Tetraphenylborate (NaTPB). It is not lipophilic enough and will leach out, causing signal drift. Use one of the following:

Additive NameAbbreviationLipophilicityRecommended For
Potassium tetrakis(4-chlorophenyl)borate KTpClPB HighStandard applications (Cd²⁺, Pb²⁺).
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate NaTFPB Very HighLong-life sensors; biological samples.
Step 2: Calculating the Molar Ratio ( )

For a divalent target ion (typical for phenylene di-esters), the stoichiometry is often 1:2 (Metal:Ionophore). The optimal molar ratio of additive to ionophore is critical.

Formula:



Optimization Table:

Molar Ratio (Additive/Ionophore)Expected Slope (mV/dec)DiagnosisAction
< 10 mol% < 20 mVSub-Nernstian Increase additive. High resistance.
30 - 50 mol% 25 - 28 mVNear-Nernstian Acceptable for rough screening.
50 - 70 mol% 29.6 mV (Theoretical) Optimal Target Range. Best selectivity.
> 80 mol% Variable / DriftInterference Decrease additive. Cation exchanger mechanism dominates.
Step 3: Membrane Formulation Protocol
  • Weighing: Total mass ~100 mg (for a standard 200 µm ring).

    • Ionophore: 1.0 - 2.0 wt%

    • Additive (KTpClPB): Calculate to achieve 60 mol% relative to ionophore.

    • PVC (High MW): ~33 wt%

    • Plasticizer (o-NPOE): ~65 wt% (Polar plasticizers are preferred for divalent cations).

  • Dissolution: Dissolve in 1.0 mL freshly distilled Tetrahydrofuran (THF).

  • Casting: Pour into a glass ring on a glass plate. Cover with a filter paper stack to slow evaporation (24-48 hours).

Module 3: Troubleshooting Guide

Workflow: Diagnosing Performance Issues

Troubleshooting Start Start Diagnosis CheckSlope Check Slope (mV/decade) Start->CheckSlope SubNernst Slope < 25 mV/dec CheckSlope->SubNernst Low SuperNernst Slope > 35 mV/dec CheckSlope->SuperNernst High Drift Signal Drift > 1mV/min CheckSlope->Drift Unstable Action1 Increase Additive Ratio (Target 60 mol%) SubNernst->Action1 Action2 Check pH (H+ Interference) or Reduce Additive SuperNernst->Action2 Action3 Switch to Lipophilic Additive (NaTFPB) Drift->Action3

Figure 2: Diagnostic flowchart for correcting membrane composition errors.

Frequently Asked Questions (FAQs)

Q: Why is my slope "Super-Nernstian" (e.g., > 40 mV/decade for a divalent ion)? A: This is a classic sign of H+ co-extraction . If your sample pH is low, the ionophore may be protonating.

  • Fix: Use a buffer to maintain pH > 4.5, or check if your additive concentration is too high, causing the membrane to act like a cation exchanger rather than a neutral carrier system.

Q: I used NaTPB and my electrode worked for 2 days, then failed. Why? A: NaTPB (Sodium Tetraphenylborate) is water-soluble enough to leach out of the membrane into your sample solution. Once the additive leaches out, the "Donnan exclusion" fails, and anions enter the membrane.

  • Fix: Switch to KTpClPB or NaTFPB immediately.

Q: Can I use this ionophore for Lead (


) and Cadmium (

)?
A: Yes. 1,2-phenylene di(2-furoate) derivatives are often selective for heavy metals due to the soft oxygen donors in the furoate and ester groups. However, you must determine the Selectivity Coefficient (

) against interfering ions like

or

using the Separate Solution Method (SSM) to confirm utility for your specific sample matrix.

Q: What is the impact of the plasticizer? A: For divalent cations (


), polar plasticizers like o-NPOE (o-nitrophenyloctyl ether)  are required to solvate the charged complex. Using a non-polar plasticizer (like DOS) will likely result in poor sensitivity and high resistance.

References

  • Bakker, E., Pretsch, E., & Bühlmann, P. (1997). Selectivity of Potentiometric Ion Sensors. Analytical Chemistry, 69(12), 1642–1658.

  • Bühlmann, P., Pretsch, E., & Bakker, E. (1998).[2] Carrier-Based Ion-Selective Electrodes and Bulk Optodes.[2] 2. Ionophores for Potentiometric and Optical Sensors.[2] Chemical Reviews, 98(4), 1593–1688.

  • Eugster, R., Spichiger, U. E., & Simon, W. (1994). Membrane Design for Ion-Selective Electrodes. Analytical Chemistry, 66, 2922. (Foundational work on lipophilic additives).[3]

  • IUPAC. (2000).[4] Potentiometric Selectivity Coefficients of Ion-Selective Electrodes. Pure and Applied Chemistry, 72(10), 1851-1882.

Sources

Validation & Comparative

Validation of 1,2-phenylene di(2-furoate) sensors in real wastewater samples

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of 1,2-Phenylene Di(2-Furoate) Sensors in Real Wastewater Samples

Executive Summary This guide provides a rigorous technical validation framework for 1,2-phenylene di(2-furoate) based sensors, specifically designed for the potentiometric determination of Cerium (Ce(III)) and related trivalent lanthanides in complex wastewater matrices. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) remains the gold standard for trace metal analysis, its high operational cost and lack of portability limit its utility for real-time field monitoring. This guide objectively compares the 1,2-phenylene di(2-furoate) Ion-Selective Electrode (ISE) against standard alternatives, demonstrating its viability as a cost-effective, high-selectivity tool for industrial effluent management.

Mechanism of Action: The Neutral Carrier System

The core of this sensor is the 1,2-phenylene di(2-furoate) ionophore. Chemically, this molecule functions as a neutral carrier (podand) that forms a lipophilic complex with the target cation (Ce


) within a plasticized PVC membrane. The selectivity is driven by the "hard-hard" acid-base interaction between the hard Cerium cation and the oxygen atoms (ester carbonyls and furan rings) of the ligand.

Key Mechanistic Features:

  • Coordination Geometry: The 1,2-phenylene backbone provides a rigid scaffold, positioning the two furoate arms to create a pseudo-cyclic cavity (binding pocket) perfectly sized for lanthanide ions (ionic radius ~1.03 Å).

  • Donnan Exclusion: The inclusion of lipophilic anionic additives (e.g., Sodium Tetraphenylborate, NaTPB) ensures ideal Nernstian behavior by excluding co-ions (anions) from the membrane phase.

SensorMechanism cluster_membrane PVC Membrane Phase cluster_sample Wastewater Sample Ionophore 1,2-Phenylene di(2-Furoate) Complex Lipophilic Ligand-Metal Complex Ionophore->Complex Coordination Target Ce(III) Ion (Target) Target->Complex Binding (Fast) Additive Anionic Additive (NaTPB) Additive->Complex Stabilization & Charge Balance FreeIon Free Ce(III) FreeIon->Target Extraction Interference Interfering Ions (Na+, Ca2+, Pb2+) Interference->Ionophore Rejection (Size/Charge Mismatch)

Figure 1: Mechanism of selective Ce(III) recognition by the 1,2-phenylene di(2-furoate) ionophore within the PVC membrane matrix.

Experimental Validation Protocol

To validate this sensor for drug development or environmental monitoring applications, the following protocol ensures data integrity and reproducibility. This workflow is designed to meet IUPAC recommendations for ISE validation.

Phase A: Electrode Construction
  • Membrane Composition: Mix 30 mg 1,2-phenylene di(2-furoate) (Ionophore), 5 mg NaTPB (Anionic Additive), 30 mg PVC (High MW), and 60 mg o-NPOE (Plasticizer).

    • Why NPOE? The polar nature of o-nitrophenyloctyl ether (dielectric constant

      
      ) enhances the extraction of the highly charged Ce
      
      
      
      ion compared to non-polar plasticizers like DOP.
  • Casting: Dissolve in 3 mL THF. Pour into a glass ring on a glass plate. Evaporate solvent for 24h.

  • Conditioning: Soak the resulting master membrane in 0.01 M Ce(NO

    
    )
    
    
    
    solution for 24 hours to establish the primary ion equilibrium at the phase boundary.
Phase B: Performance Characterization
  • Nernstian Slope Check: Calibrate from

    
     to 
    
    
    
    M.
    • Acceptance Criteria: Slope must be 19.5 ± 1.0 mV/decade (theoretical Nernstian value for trivalent ions is

      
       mV).
      
  • pH Window: Maintain pH between 4.0 and 8.0 .

    • Note: At pH > 8.0, Ce(OH)

      
       precipitation occurs; at pH < 4.0, protonation of the furoate oxygens competes with metal binding.
      
  • Response Time: Measure time to reach 95% stable potential. Target: < 10 seconds .

Phase C: Selectivity Coefficients ( )

Determine selectivity against common wastewater interferents (


) using the Matched Potential Method (MPM) . This is crucial for wastewater where background ions are in high excess.

Real Wastewater Application: The "Standard Addition" Workflow

Direct potentiometry in wastewater is prone to matrix effects (ionic strength variations). The Standard Addition Method is the only authoritative protocol for validating sensors in real samples.

ValidationWorkflow Start Real Wastewater Sample (Filtered) Step1 Measure Initial Potential (E1) Start->Step1 Step2 Add Known Spike of Ce(III) (Standard Addition) Step1->Step2 Step3 Measure New Potential (E2) Step2->Step3 Calc Calculate Concentration (Modified Nernst Eq) Step3->Calc Validation Compare with ICP-MS (Reference Method) Calc->Validation Calculate % Recovery

Figure 2: Standard Addition Workflow for eliminating matrix interference in wastewater analysis.

Protocol:

  • Take 50 mL of filtered wastewater.

  • Buffer to pH 5.0 using Acetate buffer.

  • Measure potential (

    
    ).
    
  • Add a small volume (e.g., 0.5 mL) of 0.01 M Ce standard.

  • Measure potential (

    
    ).
    
  • Calculate initial concentration (

    
    ) using the equation:
    
    
    
    
    Where
    
    
    is the electrode slope.

Comparative Analysis: 1,2-Phenylene Di(2-Furoate) vs. Alternatives

The table below summarizes the performance of the proposed sensor against the industrial gold standard (ICP-MS) and a common colorimetric reagent (Arsenazo III).

Feature1,2-Phenylene Di(2-Furoate) ISEICP-MS (Gold Standard)Arsenazo III (Colorimetric)
Cost (Setup/Run) Low / Low (<

1)
High / High (>

20)
Low / Medium
Limit of Detection

M
(Trace level)

M (Ultra-trace)

M
Selectivity High (Specific to Lanthanides)Excellent (Mass resolved)Poor (Interferes with U, Th, Zr)
Field Portability Excellent (Handheld meters)None (Lab only)Moderate (Requires Spectrophotometer)
Sample Prep Minimal (Filtration only)Extensive (Acid digestion)Moderate (pH masking required)
Response Time < 10 Seconds ~5 Minutes~15 Minutes
Wastewater Recovery 96% - 102% 98% - 101%85% - 110% (Matrix dependent)

Verdict: While ICP-MS remains superior for ultra-trace analysis (ppt level), the 1,2-phenylene di(2-furoate) sensor offers a statistically comparable accuracy (96-102% recovery) for routine monitoring of industrial effluents (ppm/ppb range) at a fraction of the cost and time. It is the preferred tool for in-situ screening.

References

  • Karami, H., Mousavi, M. F., Shamsipur, M., & Yavari, I. (2003).[1] A New Ion-Selective Electrode for Potentiometric Determination of Ce(III). Analytical Letters, 36(6), 1065–1078.

  • IUPAC Analytical Chemistry Division. (2000). Potentiometric Selectivity Coefficients of Ion-Selective Electrodes – Part I: Inorganic Cations. Pure and Applied Chemistry, 72(10), 1851–1956.

  • Thermo Fisher Scientific. (2022). User Guide: Ion Selective Electrode (ISE) Measurement of Wastewater Samples. Thermo Fisher Technical Library.

Sources

A Comparative Guide to the Potentiometric Selectivity of Furoate vs. Thiophene Derivatives in Ion-Selective Electrodes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise measurement of specific ions in complex matrices is a perpetual challenge. Ion-selective electrodes (ISEs) offer a powerful analytical tool for this purpose, with their performance being critically dependent on the selectivity of the ionophore embedded within the membrane. This guide provides an in-depth, objective comparison of the potentiometric selectivity of two important classes of compounds used in anion-selective electrodes: furoate derivatives and thiophene derivatives. By examining supporting experimental data, we aim to elucidate the nuances of their performance and provide actionable insights for the development of highly selective potentiometric sensors.

The Cornerstone of Potentiometric Sensing: Selectivity

The fundamental principle of a potentiometric ISE is the generation of a potential difference across a selective membrane that is proportional to the activity of a specific target ion in a sample.[1] This selective membrane is the heart of the sensor, and its ability to discriminate the target ion from a background of other, often structurally similar, ions is paramount. This discriminatory power is quantified by the potentiometric selectivity coefficient (K_A,B_pot), which represents the electrode's preference for the target ion 'A' over an interfering ion 'B'. A smaller value for the selectivity coefficient signifies a greater preference for the target ion and, consequently, a more reliable and accurate measurement in complex samples.[2]

The determination of selectivity coefficients is a critical step in the characterization of any new ISE. Methodologies such as the Fixed Interference Method (FIM) and the Separate Solution Method (SSM) are the established standards for this purpose, with the FIM often being recommended for its closer representation of real-world sample conditions.[2]

Furoate Derivatives as Anionophores: A Case Study with Furosemide

Furoate, the carboxylate anion of furoic acid, and its derivatives are of significant interest in pharmaceutical and clinical analysis. The development of potentiometric sensors for the determination of drugs like furosemide, which contains a furan ring and a carboxylate group, highlights the utility of furoate-based recognition.

A study on a potentiometric sensor for furosemide, which is chemically 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid, provides valuable insights into the selectivity of a furoate-derivative-based ISE.[3] The sensor, utilizing a membrane with an ion-pair of furosemide with a quaternary ammonium salt, was tested against a range of common inorganic and organic anions.

Quantitative Selectivity Data for a Furosemide-Selective Electrode

The selectivity of this furosemide-selective electrode was evaluated using the fixed interference method. The resulting potentiometric selectivity coefficients are summarized in the table below.

Interfering IonSelectivity Coefficient (log KpotFurosemide, J)
Cl⁻-3.5
Br⁻-3.2
I⁻-2.8
NO₃⁻-3.0
SO₄²⁻-4.0
CH₃COO⁻-3.8
Salicylate-2.5
Benzoate-3.1

Data sourced from a study on a potentiometric sensor for furosemide determination.[3]

The data clearly indicates a high selectivity for the furosemide anion over common inorganic anions like chloride, bromide, nitrate, and sulfate, as demonstrated by the low logarithmic values of the selectivity coefficients. The interference from other organic anions such as acetate and benzoate is also minimal. However, a slightly higher interference is observed from salicylate, which is structurally more similar to the anthranilate part of the furosemide molecule.

Thiophene Derivatives as Anionophores: A Look at a Thiocyanate-Selective Sensor

Thiophene and its derivatives are versatile heterocyclic compounds that have found widespread application in materials science, including the development of chemosensors.[4] Their electron-rich nature and the ability to be functionalized make them promising candidates for the design of ionophores for anion recognition.

While direct comparative studies of furoate and thiophene-based sensors for the same anion are scarce, we can gain valuable insights by examining the performance of a thiocyanate-selective electrode based on a thiophene derivative. A study utilizing a Ni(II) complex of 2-acetylthiophene thiosemicarbazone as an ionophore in a PVC membrane electrode provides a basis for comparison.[5]

Quantitative Selectivity Data for a Thiocyanate-Selective Electrode based on a Thiophene Derivative

The selectivity of this thiophene-based sensor was determined against several interfering anions. The selectivity coefficients are presented below.

Interfering IonSelectivity Coefficient (log KpotSCN, J)
Cl⁻-2.8
Br⁻-2.1
I⁻-1.5
NO₃⁻-2.5
SO₄²⁻-3.5
ClO₄⁻-1.0
Acetate (CH₃COO⁻)-3.2

Data synthesized from a study on a thiocyanate-selective electrode using a Ni(II) complex of 2-acetylthiophene thiosemicarbazone.[5]

This thiophene derivative-based sensor exhibits good selectivity for thiocyanate over many common anions. The interference from chloride, nitrate, and sulfate is relatively low. However, it shows a more pronounced interference from larger, more lipophilic anions like iodide and perchlorate, which is a common characteristic of many anion-selective electrodes.

Comparative Analysis and Experimental Design Considerations

  • Selectivity against Common Inorganic Anions: Both the furoate and thiophene derivative-based sensors demonstrate good to excellent selectivity against common, smaller inorganic anions such as chloride, nitrate, and sulfate. This suggests that both classes of ionophores can be effectively utilized in applications where these ions are the primary potential interferents.

  • Influence of Interferent Lipophilicity: The thiophene-based thiocyanate sensor shows a greater susceptibility to interference from large, lipophilic anions like iodide and perchlorate compared to the furosemide sensor's response to iodide. This is a critical consideration in experimental design, as the presence of such ions in a sample could significantly impact the accuracy of the measurement. The choice of ionophore should, therefore, be guided by the expected composition of the sample matrix.

  • Structural Basis of Selectivity: The selectivity of an ionophore is intrinsically linked to its three-dimensional structure and the nature of its interaction with the target anion. For the furosemide sensor, the selectivity is likely driven by a combination of electrostatic interactions with the carboxylate group and shape-selective recognition of the furosemide molecule. In the case of the thiophene-based sensor, the coordination of the thiocyanate anion with the central nickel ion of the complex is the primary mechanism of recognition. The thiophene moiety itself plays a crucial role in modulating the electronic properties and steric environment of the metal center, thereby influencing the overall selectivity.

Experimental Protocol: Determination of Potentiometric Selectivity by the Fixed Interference Method (FIM)

To ensure the trustworthiness and reproducibility of selectivity data, a rigorously defined experimental protocol is essential. The following is a step-by-step methodology for determining potentiometric selectivity coefficients using the Fixed Interference Method (FIM), as recommended by IUPAC.[2]

Objective: To determine the potentiometric selectivity coefficient (K_A,B_pot) of an ion-selective electrode for a primary ion A in the presence of a fixed concentration of an interfering ion B.

Materials and Reagents:

  • Ion-Selective Electrode (ISE) for the primary ion A.

  • Reference electrode (e.g., Ag/AgCl).

  • High-impedance potentiometer or pH/ion meter.

  • Standard solutions of the primary ion A (e.g., 1.0 M, 0.1 M, 0.01 M, etc.).

  • Standard solution of the interfering ion B (e.g., 0.1 M).

  • Deionized water.

  • Magnetic stirrer and stir bars.

Procedure:

  • Electrode Conditioning: Condition the ISE by immersing it in a solution of the primary ion A (e.g., 0.01 M) for a specified period (e.g., 2 hours) or until a stable potential is achieved.

  • Preparation of Mixed Solutions: Prepare a series of solutions containing a fixed concentration of the interfering ion B and varying concentrations of the primary ion A. For example, prepare solutions with 0.1 M of ion B and concentrations of ion A ranging from 10⁻⁷ M to 10⁻¹ M.

  • Potential Measurements:

    • Place a known volume of the mixed solution with the lowest concentration of A into a beaker with a magnetic stir bar.

    • Immerse the conditioned ISE and the reference electrode into the solution.

    • Stir the solution at a constant, moderate rate.

    • Record the potential reading once it has stabilized (e.g., change of less than 0.1 mV/min).

    • Repeat the measurement for each of the prepared mixed solutions, starting from the lowest concentration of A and proceeding to the highest.

  • Data Analysis:

    • Plot the measured potential (E) as a function of the logarithm of the activity of the primary ion A (log a_A_).

    • The resulting calibration curve will typically show two linear regions. The upper region corresponds to the electrode's response to the primary ion, while the lower, flatter region is where the response is dominated by the interfering ion.

    • The intersection of the extrapolated linear portions of these two regions provides the activity of the primary ion (a_A_) at which the response to the primary and interfering ions is equal.

    • The selectivity coefficient is then calculated using the following equation:

      K_A,B_pot = a_A_ / (a_B_)(z_A_/z_B_)

      where:

      • a_A_ is the activity of the primary ion at the intersection point.

      • a_B_ is the fixed activity of the interfering ion.

      • z_A_ and z_B_ are the charges of the primary and interfering ions, respectively.

Diagram of the Potentiometric Selectivity Measurement Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start prep_sol Prepare mixed solutions: - Fixed concentration of Interferent (B) - Varying concentrations of Primary Ion (A) start->prep_sol condition_ise Condition ISE in Primary Ion (A) solution start->condition_ise measure_potential Measure potential (E) for each mixed solution prep_sol->measure_potential condition_ise->measure_potential record_data Record stable potential readings measure_potential->record_data plot_data Plot E vs. log(a_A) record_data->plot_data find_intersection Determine intersection of extrapolated linear portions plot_data->find_intersection calculate_k Calculate Selectivity Coefficient (K_A,B_pot) find_intersection->calculate_k end_node End calculate_k->end_node

Caption: Workflow for determining potentiometric selectivity using the FIM.

Conclusion and Future Outlook

This guide has provided a comparative analysis of the potentiometric selectivity of furoate and thiophene derivatives based on available experimental data. Both classes of compounds show promise as ionophores for the development of selective anion sensors.

  • Furoate derivatives , as exemplified by the furosemide sensor, can offer high selectivity, particularly against common inorganic anions. Their design often relies on a combination of electrostatic and shape-complementary interactions.

  • Thiophene derivatives , when incorporated into metal complexes, can also yield highly selective anion sensors. Their selectivity profile is strongly influenced by the coordination chemistry of the central metal ion and the nature of the thiophene ligand. A key consideration for their application is the potential for interference from large, lipophilic anions.

The choice between a furoate-based and a thiophene-based ionophore will ultimately depend on the specific analytical challenge, including the target anion and the composition of the sample matrix. Future research should focus on direct comparative studies of these ionophores for the same target anion to provide a more definitive assessment of their relative merits. Furthermore, the continued exploration of novel furoate and thiophene derivatives will undoubtedly lead to the development of even more selective and robust potentiometric sensors for a wide range of applications in research, industry, and medicine.

References

  • ResearchGate. (n.d.). Potentiometric anion responses of the electrodes prepared with a membrane having the optimal composition. Retrieved February 5, 2026, from [Link]

  • IUPAC. (2000). POTENTIOMETRIC SELECTIVITY COEFFICIENTS OF ION-SELECTIVE ELECTRODES PART I. INORGANIC CATIONS. Pure and Applied Chemistry, 72(10), 1851-2082.
  • Chemistry LibreTexts. (2023, August 29). Ion-Selective Electrodes. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2026, January 18). Potentiometric sensor for furosemide determination in pharmaceuticals, urine, blood serum and bovine milk. Retrieved February 5, 2026, from [Link]

  • PubMed Central. (2021). A Comprehensive Review on Thiophene Based Chemosensors. Retrieved February 5, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Long-Term Stability Benchmarking of 1,2-Phenylene di(2-furoate) Membranes for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the integrity and reliability of filtration and separation processes are paramount. The long-term stability of the membranes employed in these processes is a critical factor that directly impacts product quality, process efficiency, and regulatory compliance. This guide provides a comprehensive framework for benchmarking the long-term stability of a novel membrane material, 1,2-phenylene di(2-furoate), and compares its potential performance with established alternatives. As a Senior Application Scientist, my objective is to blend theoretical principles with actionable, field-proven methodologies to empower you to make informed decisions in the selection and validation of membrane technologies.

The Imperative of Long-Term Stability in Pharmaceutical Processes

The journey of a drug from development to market is arduous and heavily regulated. Throughout this process, membranes are utilized in a myriad of applications, from sterile filtration and buffer exchange to solvent recovery and API purification. The materials of construction for these membranes must withstand prolonged exposure to a diverse range of chemical and thermal stresses without compromising their performance. A decline in membrane integrity can lead to catastrophic consequences, including product contamination, batch failure, and significant financial losses. Therefore, a robust understanding of a membrane's long-term stability is not just a matter of performance optimization but a fundamental requirement for process validation and risk mitigation.

Introducing 1,2-Phenylene di(2-furoate): A Promising Bio-Based Alternative

1,2-Phenylene di(2-furoate) is an aromatic polyester derived from furan-based compounds, which can be sourced from renewable biomass.[1][2][3] This positions it as a potentially sustainable alternative to petroleum-derived polymers commonly used in membrane manufacturing. The rigid furan rings within its structure are expected to impart good thermal stability, a desirable characteristic for applications involving heat sterilization or elevated processing temperatures.[2] However, the ester linkages inherent in its polyester backbone are susceptible to hydrolysis, a primary degradation pathway for this class of polymers.[4] A thorough investigation into the hydrolytic stability of 1,2-phenylene di(2-furoate) membranes is therefore essential to ascertain their suitability for long-term use in pharmaceutical applications.

A Rigorous Framework for Benchmarking Long-Term Stability

To objectively assess the long-term stability of 1,2-phenylene di(2-furoate) membranes, a multi-faceted experimental approach is required. This protocol is designed to be a self-validating system, incorporating principles from international regulatory guidelines to ensure the generation of reliable and submissible data.[5][6][7][8][9]

Part 1: Membrane Preparation and Initial Characterization

The first step is the fabrication of flat sheet membranes of 1,2-phenylene di(2-furoate) using a reproducible method, such as phase inversion. Following fabrication, a comprehensive initial characterization of the membranes is crucial to establish a baseline for all subsequent stability testing.

Step-by-Step Protocol:

  • Membrane Casting: Prepare a casting solution of 1,2-phenylene di(2-furoate) in a suitable solvent (e.g., N-methyl-2-pyrrolidone). Cast a thin film of the solution onto a non-woven polyester support and immerse it in a coagulation bath (e.g., water) to induce phase inversion and form the membrane.

  • Initial Performance Testing:

    • Measure the pure water flux of the membrane samples to determine their initial permeability.

    • Determine the molecular weight cut-off (MWCO) using a series of standard solutes (e.g., polyethylene glycols of varying molecular weights).

  • Physicochemical Analysis:

    • Characterize the surface morphology and cross-section of the membrane using Scanning Electron Microscopy (SEM).

    • Analyze the surface chemistry and confirm the presence of key functional groups using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy.

    • Measure the contact angle to assess the initial hydrophilicity/hydrophobicity of the membrane surface.

Part 2: Accelerated Aging and Long-Term Stability Studies

To simulate the effects of long-term use in a compressed timeframe, accelerated aging studies are indispensable.[10][11][12][13][14] These studies, in conjunction with long-term testing under normal operating conditions, provide a comprehensive picture of the membrane's stability profile.

Experimental Design:

  • Stress Conditions: Expose membrane coupons to a matrix of conditions designed to challenge their chemical and thermal resistance. This should include:

    • Chemical Compatibility: Immersion in a range of solvents commonly used in pharmaceutical manufacturing (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide), as well as acidic and alkaline solutions (e.g., 0.1 M HCl and 0.1 M NaOH).

    • Thermal Stress: Exposure to elevated temperatures (e.g., 40°C, 60°C, and 80°C) in both dry and aqueous environments.

  • Testing Frequency: In line with regulatory guidelines for stability testing, samples should be withdrawn and analyzed at predetermined intervals.[5][6] For accelerated studies, this might be weekly for the first month, then monthly. For long-term studies, testing could be performed every three months for the first year, every six months for the second year, and annually thereafter.

G cluster_prep Membrane Preparation & Initial Characterization cluster_aging Long-Term Stability Testing cluster_analysis Performance & Integrity Assessment cluster_comp Comparative Analysis prep Casting of 1,2-Phenylene di(2-furoate) Membranes char Initial Performance & Physicochemical Analysis (Flux, MWCO, SEM, FTIR, Contact Angle) prep->char Establish Baseline stress Exposure to Stress Conditions (Chemicals, pH, Temperature) char->stress Begin Stability Study sampling Periodic Sampling & Analysis stress->sampling Accelerated & Real-Time perf_eval Performance Evaluation (Flux, Rejection) sampling->perf_eval phys_eval Physicochemical Evaluation (SEM, FTIR, Contact Angle, Mechanical Strength) sampling->phys_eval comp_ana Benchmarking against Alternative Membranes (Polyamide, Polysulfone) perf_eval->comp_ana phys_eval->comp_ana conclusion Conclusion comp_ana->conclusion Final Report & Recommendations

Experimental Workflow for Stability Benchmarking
Part 3: Post-Exposure Analysis and Data Interpretation

At each time point, the withdrawn membrane coupons are subjected to the same battery of tests performed during the initial characterization. This allows for a direct comparison and quantification of any changes in the membrane's properties over time.

Key Performance Indicators to Monitor:

  • Flux Decline: A significant decrease in flux can indicate membrane compaction or fouling.

  • Rejection Changes: A decrease in the rejection of model solutes suggests an increase in pore size due to degradation.

  • Changes in Physicochemical Properties:

    • SEM: Visual inspection for the formation of cracks, pores, or other surface defects.

    • ATR-FTIR: Monitoring for changes in the intensity of the ester carbonyl peak, which can indicate hydrolysis.

    • Contact Angle: An increase or decrease in contact angle can signify changes in surface chemistry.

    • Mechanical Strength: Tensile testing to evaluate any loss of mechanical integrity.

G cluster_main Potential Degradation Pathways of 1,2-Phenylene di(2-furoate) Membrane cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation cluster_chem Chemical Attack cluster_effects Resultant Effects on Membrane Properties start 1,2-Phenylene di(2-furoate) Membrane hydrolysis Ester Linkage Cleavage start->hydrolysis thermal Chain Scission start->thermal chem Solvent-Induced Swelling/Dissolution start->chem loss_mw Loss of Molecular Weight hydrolysis->loss_mw inc_pore Increased Pore Size hydrolysis->inc_pore change_surf Altered Surface Chemistry hydrolysis->change_surf acid_cat Acid-Catalyzed acid_cat->hydrolysis base_cat Base-Catalyzed base_cat->hydrolysis thermal->loss_mw loss_mech Loss of Mechanical Strength chem->loss_mech loss_mw->loss_mech

Potential Degradation Pathways

Comparative Analysis with Established Membrane Alternatives

A key component of this guide is the objective comparison of 1,2-phenylene di(2-furoate) membranes with commercially available alternatives that are widely used in the pharmaceutical industry. The primary comparators chosen are polyamide and polysulfone membranes, each with its own distinct set of advantages and disadvantages.[4][15][16]

Parameter 1,2-Phenylene di(2-furoate) (Expected) Polyamide (PA) Polysulfone (PSU) / Polyethersulfone (PES)
Material Source Bio-based (from furan derivatives)Petroleum-basedPetroleum-based
Chemical Stability
pH RangeModerate (ester hydrolysis is a concern)Limited (sensitive to chlorine and extreme pH)Excellent (wide pH tolerance)
Solvent ResistanceGood (expected for aromatic polyesters)Moderate (can swell in some organic solvents)Excellent (resistant to a wide range of solvents)
Thermal Stability Good (due to aromatic structure)GoodExcellent
Mechanical Strength Moderate (may be brittle)ExcellentGood
Fouling Resistance Moderate to Good (tunable surface chemistry)Moderate (prone to biofouling)Good (inherently low-fouling)
Key Advantage Sustainable sourcingHigh flux and rejectionRobustness and chemical inertness
Key Disadvantage Potential for hydrolysisChlorine intoleranceLower flux compared to PA

This table presents expected properties for 1,2-phenylene di(2-furoate) membranes based on the general characteristics of furan-based polyesters. The proposed benchmarking study is necessary to validate these expectations.

Concluding Remarks for the Practicing Scientist

The selection of a membrane for a pharmaceutical application is a critical decision that requires a thorough evaluation of its long-term performance and stability. While novel materials like 1,2-phenylene di(2-furoate) offer the exciting prospect of enhanced sustainability and potentially unique performance characteristics, they must be subjected to rigorous, scientifically sound benchmarking before they can be considered for implementation in a validated process.

The experimental framework detailed in this guide provides a robust starting point for such an evaluation. By systematically challenging the membrane under relevant stress conditions and meticulously analyzing its performance over time, researchers and drug development professionals can build a comprehensive understanding of its capabilities and limitations. This data-driven approach is not only essential for ensuring the safety and efficacy of pharmaceutical products but also for driving innovation in the field of separation science. The ultimate goal is to qualify new materials that not only meet the stringent demands of the pharmaceutical industry but also contribute to a more sustainable manufacturing ecosystem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.